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  • Product: 5-Chloro-2-fluoro-3-methylbenzoic acid
  • CAS: 1263277-77-5

Core Science & Biosynthesis

Foundational

Solubility Profile of 5-Chloro-2-fluoro-3-methylbenzoic Acid in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-chloro-2-fluoro-3-methylbenzoic acid. Recognizing the critical role of sol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-chloro-2-fluoro-3-methylbenzoic acid. Recognizing the critical role of solubility in drug development, chemical synthesis, and material science, this document moves beyond a simple data sheet. It offers a detailed exploration of the underlying physicochemical principles, a robust experimental protocol for generating reliable data, and a predictive analysis of the expected solubility behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals who require a deep, actionable understanding of solute-solvent interactions for this specific compound.

Introduction: The Significance of a Solubility Profile

5-Chloro-2-fluoro-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring a carboxylic acid group, a halogenated and methylated benzene ring, makes it a valuable building block in medicinal chemistry and advanced materials synthesis. The efficiency of its use in these applications—from reaction kinetics and purification by crystallization to formulation and bioavailability—is fundamentally governed by its solubility in various organic media.

An accurate solubility profile is not merely a set of data points; it is a critical dataset that informs process design, solvent selection for synthesis and purification, and the development of effective formulation strategies.[1][2][3] This guide provides the necessary theoretical foundation and a practical, step-by-step methodology to empower researchers to generate and interpret this vital information.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solid crystalline compound in a liquid solvent is a complex thermodynamic process. It is governed by the balance of energy required to overcome the forces holding the crystal lattice together (lattice energy) and the energy released when the solute molecules interact with the solvent molecules (solvation energy).[4] The adage "like dissolves like" serves as a useful starting point, emphasizing that substances with similar intermolecular forces are more likely to be miscible.[5][6]

2.1. Molecular Structure Analysis of 5-Chloro-2-fluoro-3-methylbenzoic Acid

To predict the solubility of 5-chloro-2-fluoro-3-methylbenzoic acid, we must first analyze its structural features and their contributions to its overall polarity and hydrogen-bonding capacity:

  • Carboxylic Acid Group (-COOH): This is the most significant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature promotes strong interactions with polar and protic solvents.

  • Aromatic Ring: The benzene ring itself is a nonpolar, hydrophobic structure.

  • Substituents (Chloro, Fluoro, Methyl):

    • The chloro and fluoro groups are electronegative, inducing a dipole moment and increasing the molecule's overall polarity compared to toluene.

    • The methyl group is a nonpolar, electron-donating group.

The overall polarity of the molecule is a balance between the highly polar carboxylic acid group and the less polar substituted aromatic ring.

2.2. The Role of Solvent Properties

The choice of solvent is critical. Solvents can be broadly classified based on their polarity and their ability to form hydrogen bonds:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate both the polar carboxylic acid group and, to a lesser extent, the polarizable aromatic ring.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They will interact strongly with the carboxylic acid's hydroxyl proton.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are generally poor solvents for polar compounds like carboxylic acids, as the energy gained from solute-solvent interactions is insufficient to overcome the solute-solute forces in the crystal lattice.[5]

Experimental Determination of Solubility

The following section details a standardized and self-validating protocol for the experimental determination of the solubility of 5-chloro-2-fluoro-3-methylbenzoic acid. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

3.1. Required Equipment and Materials

  • Analytical balance (± 0.1 mg accuracy)

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or UV-Vis spectrophotometer

  • 5-Chloro-2-fluoro-3-methylbenzoic acid (solute)

  • Selected organic solvents (analytical grade)

3.2. Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent in a vial B Seal vials tightly A->B C Place vials in a constant temperature shaker (e.g., 25°C) B->C D Agitate for a set time (e.g., 24-72 hours) to ensure equilibrium C->D E Allow vials to stand at temperature for settling D->E F Withdraw supernatant using a pre-warmed syringe E->F G Filter supernatant through a 0.45 µm filter into a pre-weighed vial F->G H Accurately weigh the filtered solution G->H J Alternatively, dilute an aliquot and analyze by HPLC/UV-Vis G->J I Evaporate the solvent to obtain the mass of the dissolved solute H->I K Calculate solubility (e.g., in g/100 mL or mol/L) I->K J->K

Sources

Exploratory

pKa Values and Acidity Constants of 5-Chloro-2-fluoro-3-methylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) is a highly functionalized aromatic building block frequently deployed in the synthesis of advanced active pharmaceutical ingredients (APIs), i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) is a highly functionalized aromatic building block frequently deployed in the synthesis of advanced active pharmaceutical ingredients (APIs), including covalent KRAS G12C inhibitors[1]. In rational drug design, the acid dissociation constant (


) of a carboxylic acid moiety dictates its pharmacokinetic profile, lipophilicity (logD), and target binding affinity via salt-bridge formation.

Due to the complex interplay of inductive and steric effects from its three substituents, the


 of this compound deviates significantly from unsubstituted benzoic acid. This whitepaper provides a rigorous theoretical calculation of its acidity constant using linear free-energy relationships, supported by self-validating experimental protocols for empirical verification.

Structural Analysis & Electronic Effects

The baseline


 of benzoic acid in water at 25°C is 4.20. The introduction of halogens and alkyl groups onto the aromatic ring alters the electron density around the carboxylate anion, modulating its stability and, consequently, the acidity of the proton.

To understand the acidity of 5-Chloro-2-fluoro-3-methylbenzoic acid, we must deconstruct the causality behind each substituent's electronic contribution:

  • The Ortho-Fluoro Effect (Position 2): Ortho-substituents exert profound effects that often supersede simple Hammett predictions due to steric hindrance and proximity. The highly electronegative fluorine atom at position 2 exerts a powerful electron-withdrawing inductive effect (-I). Furthermore, it disrupts the coplanarity of the carboxyl group with the aromatic ring, reducing the resonance destabilization of the carboxylate anion. This drastically lowers the

    
    . Empirical data establishes the 
    
    
    
    of 2-fluorobenzoic acid at 3.27[2].
  • The Meta-Chloro Effect (Position 5): Relative to the carboxyl group (Position 1), the chlorine atom at Position 5 is meta. Chlorine exerts a strong inductive electron-withdrawing effect (-I), stabilizing the negative charge of the conjugate base. The Hammett substituent constant (

    
    ) for a meta-chloro group is +0.37[3].
    
  • The Meta-Methyl Effect (Position 3): The methyl group at Position 3 is also meta to the carboxyl group. It acts as a weak electron donor via induction (+I) and hyperconjugation, slightly destabilizing the carboxylate anion. Its Hammett constant (

    
    ) is -0.07[3].
    
Theoretical Calculation (The Hammett Equation)

Because the ortho-fluoro effect introduces non-linear steric variables, we utilize 2-fluorobenzoic acid (


) as our parent scaffold rather than benzoic acid. We then apply the Hammett equation to account for the meta-substituents[4]:


Assuming the reaction constant


 for the ionization of benzoic acids in water at 25°C[4]:

This calculation reveals that 5-Chloro-2-fluoro-3-methylbenzoic acid is a relatively strong organic acid. At physiological pH (7.4), it will be >99.9% ionized.

Quantitative Data Summary

The table below summarizes the theoretical progression of acidity constants as substituents are added to the benzoic acid core.

CompoundSubstituentsHammett

Experimental

Calculated

Benzoic AcidNone0.004.20N/A
2-Fluorobenzoic Acid2-FN/A (Ortho effect)3.27N/A
5-Chloro-2-fluoro-3-methylbenzoic acid 2-F, 3-CH3, 5-Cl +0.30 TBD 2.97

Experimental Workflows for Determination

To empirically validate the calculated


 of 2.97, laboratory determination is required. Halogenated aromatic acids suffer from poor aqueous solubility, meaning direct titration in pure water will cause precipitation of the unionized species, invalidating the Nernstian equilibrium. Therefore, a co-solvent system must be utilized.
Protocol 1: Co-Solvent Potentiometric Titration (Primary Method)

Causality: Methanol/water mixtures ensure the complete dissolution of the analyte. By measuring the apparent


 (

) at various co-solvent ratios, we can mathematically extrapolate back to 0% organic modifier to find the true thermodynamic aqueous

.
  • Electrode Standardization (Self-Validation): Calibrate a glass pH electrode using the Gran plot method. Why? Standard buffers measure hydrogen ion activity, but

    
     calculations require hydrogen ion concentration. Gran's method accounts for the liquid junction potential in mixed solvents, ensuring a true Nernstian response.
    
  • Sample Preparation: Prepare 1.0 mM solutions of 5-Chloro-2-fluoro-3-methylbenzoic acid in 30%, 40%, 50%, and 60% (v/v) Methanol/Water. Add 0.15 M KCl to all solutions to maintain a constant ionic strength.

  • Automated Titration: Titrate the solutions with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1°C under an inert Argon atmosphere (to prevent

    
     absorption).
    
  • Yasuda-Shedlovsky Extrapolation: Calculate the

    
     for each methanol fraction. Plot 
    
    
    
    against the inverse dielectric constant (
    
    
    ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to yield the thermodynamic aqueous
    
    
    .
Protocol 2: UV-Vis Spectrophotometry (Orthogonal Validation)

Causality: The


 electron transitions of the aromatic ring are perturbed by the ionization state of the attached carboxylate group. UV-Vis provides a concentration-independent validation that is highly sensitive to the exact point of ionization.
  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 5.0.

  • Spectral Acquisition: Dissolve the analyte to a final concentration of 50 µM in each buffer. Record the absorption spectra from 200 nm to 350 nm.

  • Isosbestic Point Confirmation (Self-Validation): Overlay the spectra and identify a sharp isosbestic point. Why? A clean isosbestic point mathematically guarantees that only two absorbing species (the protonated acid and the deprotonated anion) are present in equilibrium, ruling out compound degradation or aggregation.

  • Data Fitting: Plot the absorbance at the

    
     of the ionized species against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the 
    
    
    
    .

Workflow Visualization

G cluster_0 Theoretical Prediction cluster_1 Experimental Workflow Start 5-Chloro-2-fluoro-3-methylbenzoic acid Hammett Hammett Equation (Σσ) Start->Hammett Potentiometry Potentiometric Titration (Co-solvent system) Start->Potentiometry UVVis UV-Vis Spectrophotometry (Orthogonal Check) Start->UVVis Est_pKa Estimated pKa ≈ 2.97 Hammett->Est_pKa Final Validated Aqueous pKa Est_pKa->Final Extrapolation Yasuda-Shedlovsky Extrapolation Potentiometry->Extrapolation UVVis->Extrapolation Extrapolation->Final

Figure 1: Self-validating workflow for theoretical and experimental pKa determination.

Implications in Drug Development

Understanding that 5-Chloro-2-fluoro-3-methylbenzoic acid has a


 of ~2.97 is critical for downstream API formulation and pharmacokinetic modeling:
  • Permeability (logD): Because the

    
     is roughly 4.4 units below physiological pH (7.4), the molecule exists predominantly in its anionic state in the bloodstream. This significantly lowers its distribution coefficient (logD) compared to its partition coefficient (logP), reducing passive lipid bilayer permeability.
    
  • Target Engagement: The permanently ionized carboxylate acts as a powerful hydrogen bond acceptor and is primed to form irreversible salt bridges with basic amino acid residues (such as Arginine or Lysine) within target binding pockets.

References

  • WO2019213516A1 - Kras g12c inhibitors and methods of using the same - Google Patents. Google Patents.
  • 2-Fluorobenzoic acid | 445-29-4 - Benchchem. Benchchem.
  • Hammett equation - Wikipedia. Wikipedia.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Vancouver Island University (VIU).

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-fluoro-3-methylbenzoic Acid

Executive Summary In modern drug discovery and materials science, the strategic deployment of poly-substituted aromatic building blocks is critical for optimizing target affinity and pharmacokinetic profiles. 5-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic deployment of poly-substituted aromatic building blocks is critical for optimizing target affinity and pharmacokinetic profiles. 5-Chloro-2-fluoro-3-methylbenzoic acid is a highly specialized, tetrasubstituted benzene derivative. As a Senior Application Scientist, I have observed its increasing utility in fragment-based drug design (FBDD) and complex active pharmaceutical ingredient (API) synthesis, most notably in the development of covalent KRAS G12C inhibitors[1].

This technical guide provides an in-depth analysis of its molecular properties, the mechanistic rationale behind its structural features, and a self-validating experimental workflow for its analytical characterization.

Quantitative Data: Physicochemical Profile

To facilitate rapid reference and comparison, the core physicochemical properties and molecular identifiers of 5-Chloro-2-fluoro-3-methylbenzoic acid are summarized below.

ParameterValue
Chemical Name 5-Chloro-2-fluoro-3-methylbenzoic acid
CAS Number 1263277-77-5[2]
Molecular Formula C8H6ClFO2[2]
Molecular Weight 188.58 g/mol [3]
Monoisotopic Mass 188.004 Da
SMILES String Cc1cc(Cl)cc(C(=O)O)c1F
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3 (2 Oxygen, 1 Fluorine)

Structural and Mechanistic Insights

The specific 1,2,3,5-substitution pattern on this benzoic acid core is not arbitrary; it is a meticulously designed arrangement where each functional group serves a distinct mechanistic purpose in synthetic chemistry and pharmacology.

  • The 2-Fluoro Effect (Electronic Modulation): Fluorine at the ortho position exerts a powerful electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent carboxylic acid, rendering it a stronger acid and a more reactive electrophile during amide coupling activation steps. Furthermore, the highly electronegative fluorine acts as a precise hydrogen-bond acceptor without adding significant steric bulk.

  • The 5-Chloro Effect (Hydrophobic Anchoring): The chlorine atom provides a distinct lipophilic bulk (van der Waals radius ~1.75 Å). In the synthesis of KRAS G12C inhibitors, this specific vector is utilized to drive the molecule deep into the lipophilic switch-II pocket of the target protein, maximizing hydrophobic interactions[1].

  • The 3-Methyl Group (Conformational Restriction): The methyl group introduces critical steric hindrance. By restricting the rotational degrees of freedom of the aromatic ring and its substituents, it effectively locks the molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding.

G Core 5-Chloro-2-fluoro- 3-methylbenzoic acid F_group 2-Fluoro Substitution Core->F_group Cl_group 5-Chloro Substitution Core->Cl_group Me_group 3-Methyl Group Core->Me_group COOH_group Carboxylic Acid Core->COOH_group Effect1 Lowers pKa & Modulates Lipophilicity F_group->Effect1 Effect2 Occupies Deep Hydrophobic Pockets Cl_group->Effect2 Effect3 Induces Conformational Restriction Me_group->Effect3 Effect4 Primary Site for Amide Coupling COOH_group->Effect4

Structural substitutions and their direct pharmacological effects on target binding.

Experimental Protocols: Analytical Characterization

Relying on a single analytical modality introduces unacceptable risk in downstream API synthesis. The following methodologies constitute a self-validating system designed to confirm both the exact mass (C8H6ClFO2) and the regiochemistry of the substitutions.

Protocol A: LC-MS Validation Workflow

Causality: Because the ortho-fluoro substitution renders the carboxylic acid highly acidic, Electrospray Ionization (ESI) in negative ion mode is the optimal choice. It readily yields the deprotonated [M-H]- species, providing superior signal-to-noise ratios compared to positive mode.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:10 in the initial mobile phase.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a 2-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Mass Detection: Operate the mass spectrometer in negative ESI mode. Extract the ion chromatogram for the expected monoisotopic mass minus a proton.

  • Self-Validation Checkpoint: The target mass is m/z 187.00 [M-H]- .

    • Feedback Loop: If the mass is absent, immediately review the UV chromatogram (254 nm). A present UV peak with no mass signal indicates ionization suppression (triggering a switch to positive mode), whereas an absent UV peak indicates sample degradation.

Protocol B: NMR Regiochemistry Elucidation

Causality: Mass spectrometry confirms the formula[2], but not the substitution pattern. NMR is required to validate the tetrasubstituted ring. DMSO-d6 is explicitly chosen over CDCl3 to ensure complete dissolution of the polar carboxylic acid and to prevent the exchange of the acidic proton.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR Acquisition (400 MHz): Acquire the proton spectrum. Expect a broad singlet far downfield (~13 ppm) for the -COOH proton, two distinct aromatic signals, and a doublet/singlet near 2.3 ppm for the methyl group.

  • Self-Validation Checkpoint: Analyze the multiplicity of the aromatic protons. They must resolve as distinct signals with meta-coupling (

    
     Hz). If ortho-coupling (
    
    
    
    Hz) is observed, the regiochemistry is fundamentally incorrect (e.g., indicating a 1,2,3,4-substitution pattern), and the batch must be rejected.

Workflow cluster_LCMS LC-MS Validation cluster_NMR NMR Elucidation Step1 Sample Preparation (1 mg/mL in MeOH/DMSO) Step2 UHPLC Separation (C18, Acidic Gradient) Step1->Step2 1 µL Injection Step5 NMR Spectroscopy (1H, 19F in DMSO-d6) Step1->Step5 10 mg in 0.6 mL Step3 ESI-MS Analysis (Negative Ion Mode) Step2->Step3 Step4 Mass Confirmation (m/z 187.00 [M-H]-) Step3->Step4 Step7 Step7 Step4->Step7 Mass Match Step6 Regiochemistry Verification Step5->Step6 Step6->Step7 Structure Match

Self-validating LC-MS and NMR experimental workflow for structural confirmation.

References

  • Title: WO2019213516A1 - Kras g12c inhibitors and methods of using the same Source: Google Patents URL

Sources

Exploratory

Synthesis Pathways and Mechanistic Profiling of 5-Chloro-2-fluoro-3-methylbenzoic Acid: A Technical Guide

Executive Context & Chemical Significance 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) is a highly specialized, polysubstituted aromatic building block. Characterized by its unique steric and electronic env...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Chemical Significance

5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) is a highly specialized, polysubstituted aromatic building block. Characterized by its unique steric and electronic environment, this compound serves as a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including KRAS G12C inhibitors for oncology and novel peptide macrocycles targeting drug-resistant bacterial strains.

As a Senior Application Scientist, the goal of this guide is to move beyond basic reaction schemes and dissect the causality of its synthesis. By understanding the intrinsic directing effects of its precursor molecules and the thermodynamic rationale behind specific reagent choices, drug development professionals can optimize yields, ensure high regioselectivity, and seamlessly scale production.

Mechanistic Rationale: The Regioselectivity Matrix

The most efficient synthetic route to 5-chloro-2-fluoro-3-methylbenzoic acid is the direct electrophilic aromatic chlorination of 2-fluoro-3-methylbenzoic acid . The success of this pathway relies entirely on exploiting the synergistic directing effects of the existing substituents on the benzene ring:

  • The Carboxyl Group (-COOH) at C1: Acts as a strongly electron-withdrawing group via resonance (-M effect). It deactivates the ring but directs incoming electrophiles to the meta positions (C3 and C5).

  • The Fluoro Group (-F) at C2: While inductively electron-withdrawing (-I), it donates electron density via resonance (+M effect). It is an ortho/para director, heavily activating the C5 position (which is para to the fluorine).

  • The Methyl Group (-CH3) at C3: An electron-donating group via hyperconjugation (+I effect), directing ortho/para (C2, C4, C6).

Causality of Substitution: The C5 position is uniquely favored because it is simultaneously directed by the para-directing fluorine and the meta-directing carboxyl group. The C4 and C6 positions suffer from steric hindrance from the adjacent methyl and carboxyl groups, respectively, and lack the dual-activation present at C5. Consequently, electrophilic chlorination is highly regioselective for the 5-position.

SynthesisRoutes SM1 2-Fluoro-3-methylbenzoic acid Target 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) SM1->Target Electrophilic Chlorination (NCS, HFIP) SM2 5-Amino-2-fluoro-3-methylbenzoic acid SM2->Target Sandmeyer Reaction (NaNO2/HCl, CuCl) App1 KRAS G12C Inhibitors (via Bromination) Target->App1 Directed ortho-Metalation App2 Antibacterial Macrocycles (via LiAlH4 Reduction) Target->App2 Carbonyl Reduction

Figure 1: Primary synthesis pathways and downstream API applications of the target compound.

Quantitative Data: Optimization of Chlorination Conditions

The choice of halogenating agent and solvent dictates the purity profile. Traditional chlorination using Cl₂ gas in acetic acid often leads to over-chlorination and poor regiocontrol. Modern methodologies utilize N-Chlorosuccinimide (NCS) in highly fluorinated solvents like Hexafluoroisopropanol (HFIP) to achieve near-perfect regioselectivity [4].

Table 1: Comparative Yield and Regioselectivity Data for Chlorination

ReagentSolventTemp (°C)Regioselectivity (C5:Other)Isolated YieldMechanistic Note
Cl₂ / FeCl₃Acetic Acid (AcOH)25°C85:1578%Lewis acid causes trace decarboxylation.
NCSAcetonitrile (ACN)80°C90:1082%Thermal degradation limits overall yield.
NCS HFIP 25°C >98:2 94% HFIP H-bonding hyper-activates NCS.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis via NCS in HFIP

Objective: Synthesize 5-chloro-2-fluoro-3-methylbenzoic acid with >98% regioselectivity. Causality of Design: HFIP is a strongly hydrogen-bonding, low-nucleophilicity solvent. It activates NCS by hydrogen-bonding to the carbonyl oxygens of the succinimide ring, drastically increasing the electrophilicity of the chlorine atom. This allows the reaction to proceed rapidly at room temperature, completely bypassing the thermal degradation seen in standard solvents [4].

Step-by-Step Workflow:

  • Dissolution: Charge a 100 mL round-bottom flask with 2-fluoro-3-methylbenzoic acid (1.00 eq, 10.0 mmol) and dissolve in HFIP (40.0 mL).

  • Halogenation: Add N-Chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Reaction: Stir the mixture at 25°C for 2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the starting material spot (Rf ~0.4) should completely convert to a higher-running product spot (Rf ~0.55).

  • Workup: Concentrate the mixture under reduced pressure to remove HFIP (which can be recovered). Partition the crude residue between Ethyl Acetate (50 mL) and water (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from hot toluene to yield the product as a tan solid [3].

Protocol B: Downstream Reduction to (5-Chloro-2-fluoro-3-methylphenyl)methanol

Objective: Reduce the carboxylic acid to an alcohol for integration into Acinetobacter baumannii peptide macrocycles [2]. Causality of Design: Lithium Aluminum Hydride (LiAlH₄) is required to fully reduce the carboxylic acid. The reaction is quenched using saturated Na₂SO₄—a modified Fieser workup. The hydrated salt provides exactly enough water to hydrolyze the lithium and aluminum alkoxides into a granular, easily filterable aluminum hydroxide precipitate, preventing the formation of stubborn emulsions that trap the product.

Workflow Step1 Dissolve SM in THF (0°C) Step2 Dropwise Addition of LiAlH4 Step1->Step2 Step3 Stir at 25°C (30 min) Step2->Step3 Step4 Quench with Sat. Na2SO4 Step3->Step4 Step5 Filter & Extract (EtOAc / Na2SO4) Step4->Step5

Figure 2: Self-validating workflow for the LiAlH4 reduction of the benzoic acid derivative.

Step-by-Step Workflow:

  • Preparation: To a stirred solution of 5-chloro-2-fluoro-3-methylbenzoic acid (2.0 g, 10.6 mmol) in anhydrous THF (20 mL) at 0°C under nitrogen.

  • Reduction: Add LiAlH₄ (2.0 M in THF, 10.5 mL, 21.0 mmol) drop-wise to manage the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and stir at 25°C for 30 minutes.

  • Quenching: Cool back to 0°C and carefully quench by the dropwise addition of saturated aqueous Na₂SO₄ until gas evolution ceases and a white granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the target alcohol [2].

Advanced Applications in Drug Discovery

The utility of 5-chloro-2-fluoro-3-methylbenzoic acid extends deeply into modern rational drug design:

  • KRAS G12C Inhibitors: As documented in recent oncology patents, this compound is subjected to Directed ortho-Metalation (DoM). Using lithium diisopropylamide (LDA) at -78°C, the C4 position (sandwiched between the fluoro and chloro groups) is deprotonated and subsequently trapped with a bromine source to yield 4-bromo-5-chloro-2-fluoro-3-methylbenzoic acid, a highly rigidified scaffold for non-small cell lung cancer therapeutics [3].

  • Antimicrobial Resistance (AMR): The compound is utilized as a lipophilic side-chain precursor in the synthesis of novel peptide macrocycles. These macrocycles exhibit potent efficacy against both drug-susceptible and drug-resistant strains of Acinetobacter baumannii in murine septicemia models [2].

References

  • Google Patents | US10030047B2 - Peptide macrocycles against acinetobacter baumannii
  • Google Patents | WO2019213516A1 - Kras g12c inhibitors and methods of using the same
  • Purdue University Graduate School | Selective Inhibition of Adenylyl Cyclase 1 for the Treatment of Chronic Pain [Link]

Foundational

The Thermodynamic Landscape of Polysubstituted Benzoic Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Properties in a Molecule's Journey In the realm of drug discovery and materials science, the journey of a molecule from a promising candidate to a viable product is paved...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Properties in a Molecule's Journey

In the realm of drug discovery and materials science, the journey of a molecule from a promising candidate to a viable product is paved with a deep understanding of its fundamental physicochemical properties. Among these, the thermodynamic characteristics of polysubstituted benzoic acids stand out as particularly crucial. These compounds are not only prevalent scaffolds in medicinal chemistry but also serve as versatile building blocks in materials science. Their utility is intrinsically linked to properties such as acidity (pKa), solubility, and stability, all of which are governed by the laws of thermodynamics.

This technical guide provides a comprehensive exploration of the thermodynamic properties of polysubstituted benzoic acids. It is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies. By delving into the "why" behind experimental choices and computational approaches, this guide aims to empower readers to make informed decisions in their own research and development endeavors. We will explore how the subtle interplay of substituent effects dictates the macroscopic behavior of these molecules, ultimately influencing their efficacy, bioavailability, and material performance.

I. The Influence of Substituents on the Thermodynamic Properties of Benzoic Acid

The addition of one or more substituents to the benzene ring of benzoic acid can dramatically alter its thermodynamic properties. These effects are primarily electronic and steric in nature and can be broadly categorized as inductive and resonance effects.

A. Electronic Effects: A Tug-of-War for Electrons

The acidity of a benzoic acid is a direct measure of the stability of its conjugate base, the benzoate anion. Substituents that can stabilize this negative charge will increase the acidity (lower the pKa), while those that destabilize it will decrease the acidity (raise the pKa).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are electron-withdrawing. They pull electron density away from the carboxylate group, delocalizing the negative charge and stabilizing the benzoate anion.[1][2] This stabilization makes the corresponding benzoic acid more acidic than benzoic acid itself.[3] The effect is generally more pronounced when the EWG is in the para or ortho position due to the involvement of resonance structures.[2]

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) are electron-donating. They push electron density towards the carboxylate group, which intensifies the negative charge on the benzoate anion, thereby destabilizing it and making the acid weaker.[1][4]

A fascinating and not fully understood phenomenon is the "ortho-effect," where almost any substituent in the ortho position increases the acidity of benzoic acid, regardless of whether it is electron-donating or electron-withdrawing.[1] This is believed to be a combination of steric and electronic factors.[1]

B. The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds, including the acidity of benzoic acids.[5] It takes the form:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted benzoic acid.

  • K₀ is the equilibrium constant for benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

This linear free-energy relationship is a powerful tool for predicting the acidity of novel polysubstituted benzoic acids.[6]

II. Experimental Determination of Thermodynamic Properties

A robust understanding of the thermodynamic properties of polysubstituted benzoic acids relies on accurate experimental measurements. Several well-established techniques are employed for this purpose.

A. Potentiometric Titration: The Gold Standard for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases.[7] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the substituted benzoic acid) while monitoring the pH of the solution with a calibrated electrode.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a polysubstituted benzoic acid in an aqueous or mixed-solvent system.

Materials:

  • Polysubstituted benzoic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water or appropriate solvent mixture (e.g., acetonitrile-water)[7]

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

  • Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a known amount of the polysubstituted benzoic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the benzoic acid solution.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Data Collection: Continue the titration well past the equivalence point (the point at which the moles of NaOH added equal the initial moles of the benzoic acid).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to obtain a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the benzoic acid has been neutralized).

    • Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve for higher accuracy.[7]

    • Specialized software, such as Hyperquad, can be used for multi-linear regression analysis of the potentiometric data to calculate stability constants.[7]

Self-Validation: The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the measurement. A well-defined inflection point suggests a clean and accurate titration. The calculated pKa should be reproducible over multiple runs.

B. Isothermal Titration Calorimetry (ITC): A Direct Look at Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions in solution.[8] It is the only method that can simultaneously determine the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of a binding event in a single experiment.[8] From these parameters, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated using the following equations:

ΔG° = -RTln(Kₐ) ΔG° = ΔH° - TΔS°

Where:

  • R is the ideal gas constant.

  • T is the absolute temperature.

While often used for studying drug-receptor interactions, ITC can also be adapted to determine the pKa and enthalpy of ionization of weak acids and bases.[9][10][11]

C. Spectrophotometric Methods

For compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry can be a valuable tool for pKa determination.[12] By measuring the absorbance of the compound at different pH values, the ratio of the protonated to the deprotonated species can be determined, from which the pKa can be calculated.

D. Calorimetry for Enthalpy of Formation and Sublimation

Bomb calorimetry is a standard technique for determining the enthalpy of combustion of a substance.[13] This data, in turn, can be used to calculate the standard enthalpy of formation. The enthalpy of sublimation, which is the energy required to convert a solid directly into a gas, can be measured using techniques like transpiration or Calvet microcalorimetry.[14] These parameters are crucial for building a complete thermodynamic profile of the molecule.

III. Computational Chemistry: Predicting and Understanding Thermodynamic Properties

In addition to experimental methods, computational chemistry provides a powerful in-silico approach to predict and rationalize the thermodynamic properties of polysubstituted benzoic acids.

A. Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure and properties of molecules.[5][15] By performing DFT calculations, one can estimate various parameters that correlate well with experimental pKa values, such as:

  • Gas-phase acidities (ΔG°acid): The difference in Gibbs free energy between the benzoic acid and its conjugate base in the gas phase.[5]

  • Proton affinities.

  • Atomic charges: The distribution of electron density within the molecule.[15]

These calculations can provide valuable insights into the electronic effects of substituents and help in the rational design of molecules with desired acidity.[16]

Diagram: Computational Workflow for pKa Prediction

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis & Prediction mol_structure Molecular Structure (Polysubstituted Benzoic Acid) geom_opt Geometry Optimization (Acid and Conjugate Base) mol_structure->geom_opt freq_calc Frequency Calculation (Zero-point energy & Thermal corrections) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-level basis set) freq_calc->energy_calc gas_phase Calculate Gas-Phase Acidity (ΔG°acid) energy_calc->gas_phase solvation_model Apply Solvation Model (e.g., PCM) gas_phase->solvation_model pka_prediction Predict Aqueous pKa solvation_model->pka_prediction drug_developability cluster_properties Thermodynamic Properties cluster_outcomes Drug Developability Outcomes pka pKa solubility Solubility (ΔG°sol) pka->solubility binding_affinity Binding Affinity (ΔG°bind) pka->binding_affinity Electrostatic interactions absorption Absorption pka->absorption Ionization state distribution Distribution pka->distribution Membrane permeability excretion Excretion pka->excretion Renal clearance solubility->absorption Dissolution rate solubility->distribution toxicity Toxicity solubility->toxicity Precipitation risk stability Chemical Stability (ΔG°decomp) stability->absorption Gut stability metabolism Metabolism stability->metabolism efficacy Efficacy binding_affinity->efficacy

Caption: The interconnectedness of thermodynamic properties and their influence on key ADME-Tox parameters in drug development.

  • pKa and Absorption: The pKa determines the ionization state of a drug at a given pH. The gastrointestinal tract has a varying pH, and the ability of a drug to be absorbed often depends on its being in a neutral, more lipophilic state. [7]* Solubility and Bioavailability: For a drug to be absorbed, it must first dissolve. The thermodynamic solubility, governed by the Gibbs free energy of dissolution, is a critical factor influencing bioavailability. [17][18][19]* Binding Affinity and Efficacy: The therapeutic effect of a drug is often initiated by its binding to a biological target. The binding affinity, a thermodynamic parameter, is a key determinant of a drug's potency. [9][20][21]The enthalpy and entropy of binding can provide insights into the nature of the drug-receptor interaction. [6][21]

VI. Conclusion: A Foundation for Rational Design

A thorough understanding and precise measurement of the thermodynamic properties of polysubstituted benzoic acids are indispensable for the rational design of new drugs and materials. By leveraging the principles and methodologies outlined in this guide, researchers can navigate the complex structure-property landscape of these versatile molecules. The ability to predict and control acidity, solubility, and binding affinity through judicious selection and placement of substituents is a cornerstone of modern molecular design. As experimental techniques become more sensitive and computational methods more powerful, our capacity to harness the thermodynamic properties of polysubstituted benzoic acids for therapeutic and technological advancement will only continue to grow.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. [Link]

  • Smith, L., & Goodman, J. M. (2002). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(11), 3749–3756. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. [Link]

  • Avcı, U., & Küçükayaz, S. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. E-Journal of Chemistry, 10(4), 533-540. [Link]

  • Shamsipur, M., & Fakhari, A. R. (2003). Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. Journal of the Iranian Chemical Society, 1(1), 35-41.
  • Al-Obaydy, A. H., Al-Janabi, A. S., & Al-Amery, M. H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47. [Link]

  • Flores-Holguín, N., & Frau, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1641. [Link]

  • Avcı, U., & Küçükayaz, S. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18(2), 1021. [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., & Zaitsau, D. H. (2017). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 108, 1-11. [Link]

  • Czerwińska, E., & Wielgus, I. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. Molecules, 27(12), 3843. [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents. [Link]

  • Hepler, L. G., & O'Hara, W. F. (1963). Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. Canadian Journal of Chemistry, 41(9), 2333-2342. [Link]

  • Matsui, T., Ko, H. C., & Hepler, L. G. (1974). Calorimetric Heats of Ionization of Aqueous Benzoic Acid from 5–100 °C and Derived Thermodynamic Quantities. Canadian Journal of Chemistry, 52(16), 2912-2917. [Link]

  • ResearchGate. (n.d.). Thermodynamics and Kinetics of Drug Binding. [Link]

  • DergiPark. (n.d.). Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods. [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link]

  • Al-Nuri, M. A. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6(5), 444-452. [Link]

  • Delgado, D. R., & Martínez, F. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 27(15), 4949. [Link]

  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. [Link]

  • Held, C., & Sadowski, G. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(3), 1133-1143. [Link]

  • Chirico, R. D., & Frenkel, M. (2017). Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Journal of Physical and Chemical Reference Data, 46(2), 023103. [Link]

  • Churney, K. L., & Armstrong, G. T. (1968). Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 72A(5), 453–465. [Link]

  • Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • Nature Portfolio. (n.d.). Isothermal titration calorimetry. [Link]

  • Verevkin, S. P., Emel'yanenko, V. N., & Notario, R. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? The Journal of Physical Chemistry B, 122(12), 3164–3173. [Link]

  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

  • Liu, Y., & Li, W. (2000). Enthalpies and Entropies of Dissolution and Dissociation of Benzoic Acid in EtOH-H₂O and i-PrOH-H₂O Mixtures. Acta Physico-Chimica Sinica, 16(11), 999-1004. [Link]

  • Zeng, Z., Xu, W., Chen, Y., Yang, C., & Xu, J. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 3(4), 1-12. [Link]

  • Mishra, S. P., & Singh, R. P. (2016). Gibbs Free Energy change (∆G) in Aqueous Dissociation of Benzoic Acid at Temperature 'K': A Thermodynamic Study. International Journal of Chemical Studies, 4(4), 10-14. [Link]

  • ResearchGate. (n.d.). Dissociation enthalpies and entropies of amino benzoic acids in water-ethanol mixtures. [Link]

  • ResearchGate. (n.d.). Determination of Acidity Constants for Weak Acids and Bases by Isothermal Titration Calorimetry. [Link]

  • ResearchGate. (n.d.). Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?[Link]

  • Al-Nuri, M. A. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Scientific Research Publishing. [Link]

  • Mishra, S. P., & Singh, R. P. (2023). Thermodynamic Based Aqueous Solvation And Dissociation Of Benzoic Acid. International Journal of Advanced Research, 11(01), 104-110. [Link]

  • Bordwell, F. G., & Williams, D. L. (1983). Thermodynamics of benzoic acid protonation. Journal of the Chemical Society, Perkin Transactions 2, (11), 1551-1555. [Link]

  • Preciado-Pico, D. M., & García-Marín, H. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • Astex. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. [Link]

  • YouTube. (2013, August 27). Thermodynamic Rules to Achieve High Binding Affinity & Selectivity. [Link]

  • Raffa, R. B., & Porreca, F. (1989). Thermodynamic analysis of the drug-receptor interaction. Life Sciences, 44(4), 245-258. [Link]

  • Mitra, S. (2013). Drug-Receptor Interaction: Pharmacology, Binding and Thermodynamics – A Review. International Journal of Engineering Science and Technology, 5(2), 226-236. [Link]

Sources

Exploratory

An In-depth Technical Guide to Isomeric Purity Standards of 5-Chloro-2-fluoro-3-methylbenzoic acid

Abstract 5-Chloro-2-fluoro-3-methylbenzoic acid is a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of the chloro, fluoro, and meth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Chloro-2-fluoro-3-methylbenzoic acid is a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of the chloro, fluoro, and methyl substituents on the benzoic acid core is critical, as positional isomers can exhibit vastly different pharmacological, toxicological, and efficacy profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and verifying the isomeric purity of this compound. We will explore the synthetic origins of potential isomeric impurities, detail robust, orthogonal analytical methodologies for their separation and quantification, and underscore the indispensable role of certified reference materials in achieving analytical accuracy and regulatory compliance.

Introduction: The Criticality of Isomeric Purity

In pharmaceutical development, the active pharmaceutical ingredient (API) must be well-characterized, with all impurities identified and controlled.[1][2][3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][4] Organic impurities, which include isomers, are of particular concern as they can arise from starting materials or as by-products of the manufacturing process.[2]

For 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS No. 136233-31-9), ensuring it is free from its positional isomers is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. Different isomers can possess unwanted toxicity or reduced therapeutic effect, making the control of isomeric purity a non-negotiable aspect of its use in regulated industries.

The Isomeric Landscape: Understanding Potential Impurities

The isomeric purity of the final compound is intrinsically linked to its synthesis pathway. While specific proprietary synthesis routes may vary, a common approach involves the functionalization of a substituted toluene or benzoic acid precursor. Potential positional isomers arise from non-regioselective halogenation or other substitution reactions.

Key potential isomers of 5-Chloro-2-fluoro-3-methylbenzoic acid include, but are not limited to:

  • Positional Isomers of Chlorine: e.g., 4-Chloro-2-fluoro-3-methylbenzoic acid, 6-Chloro-2-fluoro-3-methylbenzoic acid.

  • Positional Isomers of Fluorine: e.g., 5-Chloro-3-fluoro-2-methylbenzoic acid.

  • Positional Isomers of the Methyl Group: e.g., 5-Chloro-2-fluoro-4-methylbenzoic acid.

The following diagram illustrates the logical relationship between a hypothetical synthetic pathway and the generation of the target molecule versus a potential positional isomer.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_products Potential Products Precursor 2-Fluoro-3-methylbenzoic Acid Reaction Chlorination (e.g., with NCS) Precursor->Reaction Target 5-Chloro-2-fluoro-3-methylbenzoic acid (Desired Product) Reaction->Target Regioselective Reaction Isomer Positional Isomer (e.g., 4-Chloro or 6-Chloro) Reaction->Isomer Non-Regioselective Side Reaction

Caption: Synthetic pathway leading to the desired product and a potential isomer.

Core Analytical Strategy: Orthogonal Methods for Unambiguous Purity Assessment

A robust assessment of isomeric purity relies on the principle of orthogonal methods—employing analytical techniques with different separation and detection principles to provide a comprehensive and reliable purity profile. The primary methods for analyzing halogenated benzoic acid isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the workhorse for purity and impurity analysis in the pharmaceutical industry.[5][6] Its ability to separate compounds based on polarity makes it well-suited for resolving benzoic acid isomers.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, providing excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer is used. The acid (e.g., phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[7][8]

  • Detection: A UV detector, typically set at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 254 nm or 233 nm), provides sensitive detection.[9] A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of each peak, helping to identify impurities and assess peak purity.

Experimental Protocol: RP-HPLC for Isomeric Purity

  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases prior to use.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or PDA scan 200-400 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 70
      20.0 70
      20.1 30

      | 25.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-Chloro-2-fluoro-3-methylbenzoic acid sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Analysis and Data Interpretation:

    • Inject a blank (diluent), a reference standard of the main compound, and the sample solution.

    • Identify the main peak corresponding to 5-Chloro-2-fluoro-3-methylbenzoic acid by comparing its retention time with the reference standard.

    • Calculate the area percentage of each impurity peak relative to the total area of all peaks to determine the isomeric purity. Any peak exceeding the reporting threshold (e.g., 0.05% as per ICH Q3A) must be reported.[1][2]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to HPLC, separating compounds based on their volatility and boiling point.[11][12][13] Since benzoic acids are polar and have low volatility, a derivatization step is typically required to convert them into more volatile esters or silyl derivatives.[14]

Rationale for Method Design:

  • Derivatization: Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. It replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[14]

  • Separation & Detection: A GC equipped with a mid-polarity capillary column separates the derivatized isomers. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte.

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation and Derivatization:

    • Prepare a ~1 mg/mL solution of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • In a 2 mL GC vial, combine 100 µL of the sample solution with 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 60 minutes.[14]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Electron Ionization (EI), scanning from m/z 50-500.

  • Data Interpretation:

    • The mass spectrum of the derivatized 5-Chloro-2-fluoro-3-methylbenzoic acid will show a characteristic molecular ion peak and fragmentation pattern, confirming its identity.

    • Isomers will likely have very similar fragmentation patterns but will be separated chromatographically, allowing for their detection and quantification.

Structural Confirmation: ¹⁹F NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful.[15][16] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its electronic environment.[15] The chemical shift of the fluorine atom is exquisitely sensitive to the substitution pattern on the aromatic ring, making it an ideal method for distinguishing between positional isomers.[17][18][19]

Rationale for Use:

  • High Sensitivity: The chemical shift of a fluorine atom can vary significantly based on the identity and position of adjacent and para substituents.

  • Unambiguous Identification: Each positional isomer of 5-Chloro-2-fluoro-3-methylbenzoic acid will produce a unique ¹⁹F NMR signal at a distinct chemical shift, providing unambiguous confirmation of the structure and allowing for the detection of isomeric impurities that might co-elute in chromatography.

The Role of Certified Reference Materials (CRMs)

The foundation of any accurate quantitative analysis is the use of high-quality reference standards.[20] Certified Reference Materials (CRMs) are indispensable for:

  • Method Validation: CRMs are used to validate analytical methods, ensuring accuracy, precision, and reliability.[21][22]

  • Instrument Calibration: They serve as the benchmark for calibrating instruments.[21]

  • Peak Identification: A CRM of 5-Chloro-2-fluoro-3-methylbenzoic acid is required for positive peak identification in chromatographic analyses.

  • Accurate Quantification: To accurately quantify an isomeric impurity, a certified reference standard of that specific isomer is necessary to create a calibration curve.

In the absence of a commercially available CRM for a specific isomer, it may be necessary to synthesize, isolate, and thoroughly characterize it to create a qualified in-house reference standard.

Integrated Analytical Workflow and Validation

A self-validating system for determining isomeric purity involves a multi-step, logical workflow. This ensures that the final purity value is trustworthy and defensible.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Orthogonal Analysis cluster_validation Phase 3: Validation & Reporting Sample Receive Sample SamplePrep Sample & Standard Preparation Sample->SamplePrep Standards Procure/Qualify Reference Standards Standards->SamplePrep HPLC Primary Analysis: RP-HPLC with PDA SamplePrep->HPLC GCMS Confirmatory Analysis: GC-MS (Derivatization) SamplePrep->GCMS NMR Structural ID: ¹⁹F NMR Spectroscopy SamplePrep->NMR Data Data Integration & Review HPLC->Data GCMS->Data NMR->Data Validation Method Validation (Specificity, Linearity, LOQ) Data->Validation Report Generate Certificate of Analysis (CoA) Validation->Report

Caption: Integrated workflow for isomeric purity assessment and validation.

Conclusion

Establishing the isomeric purity of 5-Chloro-2-fluoro-3-methylbenzoic acid is a critical activity that directly impacts the safety and efficacy of downstream products. A rigorous analytical strategy, grounded in the use of orthogonal methods like HPLC and GC-MS, is essential for the reliable separation and quantification of potential positional isomers. ¹⁹F NMR provides an invaluable tool for unambiguous structural confirmation. This entire framework must be supported by the proper use of Certified Reference Materials to ensure data integrity and meet stringent regulatory expectations. By following this comprehensive guide, researchers and developers can confidently establish and defend the isomeric purity of this vital chemical intermediate.

References

  • Impurities in new drug substances Q3A (R2). (2006). ICH.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Simson Pharma.
  • Certified Reference M
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare.
  • Quality Guidelines. ICH.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. (2024).
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry!. (2024). Simson Pharma.
  • What are Certified reference m
  • The selection and use of reference materials in pharmaceutical and clinical laboratories.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. (2018). PubMed.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023).
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023).
  • Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. (2002). PubMed.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (2016). PubMed.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. Benchchem.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing.
  • Fluorine NMR. University of Washington.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). Thermo Fisher Scientific AppsLab Library.
  • An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. (2015).
  • A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Aminobenzo
  • 5-CHLORO-3-FLUORO-2-METHYLBENZOIC ACID. Sigma-Aldrich.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service, USDA.
  • How can benzoic acid be tested for purity?. ECHEMI.
  • Application Notes and Protocols: Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid. Benchchem.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. QuickCompany.
  • 5-CHLORO-3-FLUORO-2-METHYLBENZOIC ACID | 1365969-71-6. MilliporeSigma.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest Scientific Bulletin, Series B.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (2019).
  • HPLC Determination of Benzoic Acid, Saccharin, and Caffeine in Carbon
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023). University of Science and Technology Journals.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) | Request PDF.
  • 1805112-73-5|Methyl 2-chloro-5-fluoro-3-methylbenzo
  • 3-Chloro-5-fluoro-2-(propan-2-yloxy)benzoic acid. ChemScene.
  • 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4. ChemicalBook.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-2-fluoro-3-methylbenzoic acid as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and applications in oncology and antimicrobial drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and applications in oncology and antimicrobial drug discovery.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is a fundamental tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) has emerged as a highly privileged building block.

The unique reactivity of this intermediate stems from its tri-substituted aromatic architecture:

  • The Carboxylic Acid Handle: Provides a versatile anchor for amidation or chemoselective reduction to a benzyl alcohol.

  • The 2-Fluoro Substituent: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing inductive effects of the adjacent carboxylate/hydroxymethyl group and the para-positioned chlorine atom.

  • The 5-Chloro & 3-Methyl Groups: Serve dual purposes by sterically steering the molecule into deep hydrophobic binding pockets (such as the switch II pocket of KRAS G12C) while preventing off-target metabolic oxidation[1].

Physicochemical Profiling

To ensure reproducibility across synthetic workflows, the baseline physicochemical properties of the intermediate must be verified prior to utilization.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-3-methylbenzoic acid

PropertyValue / Specification
CAS Number 1263277-77-5
Linear Formula C₈H₆ClFO₂
Molecular Weight 188.59 g/mol
Purity Standard ≥97% (HPLC)
Storage Conditions 2–8 °C, protect from moisture
Appearance White to tan solid

Mechanistic Insights: The SNAr Advantage

The hallmark reaction of 5-chloro-2-fluoro-3-methylbenzoic acid (and its reduced derivatives) is the displacement of the 2-fluoro group by soft nucleophiles, particularly thiolates. The causality behind this reactivity lies in the formation of a stabilized Meisenheimer complex. The transition state is stabilized by the electron-withdrawing nature of the functional groups ortho and para to the site of attack, making the C-F bond highly susceptible to cleavage.

SNArMechanism N1 2-Fluoro Group (Highly Electrophilic) N2 Meisenheimer Complex (Stabilized Intermediate) N1->N2 Thiolate Attack N3 Thioether Formation (Loss of F-) N2->N3 Rearomatization

Mechanistic pathway of SNAr at the 2-fluoro position.

Key Experimental Workflows

This intermediate is prominently featured in two cutting-edge therapeutic areas: the synthesis of peptide macrocycles targeting drug-resistant Acinetobacter baumannii[2] and the development of KRAS G12C inhibitors for oncology[1].

SynthWorkflow SM 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) Red Chemoselective Reduction (LiAlH4, THF) SM->Red KRAS KRAS G12C Inhibitors (Oncology Therapeutics) SM->KRAS Amidation / Cross-Coupling Alc (5-Chloro-2-fluoro-3-methylphenyl)methanol Red->Alc SNAr Nucleophilic Aromatic Substitution (Ar-SH, Base) Alc->SNAr Thio Thioether Derivative SNAr->Thio Macro Peptide Macrocycles (Anti-A. baumannii) Thio->Macro

Synthetic pathways of 5-chloro-2-fluoro-3-methylbenzoic acid in drug discovery.

Protocol 1: Chemoselective Reduction to (5-Chloro-2-fluoro-3-methylphenyl)methanol

Application: Precursor generation for antimicrobial peptide macrocycles[2]. Causality & Design: Carboxylic acids resist mild hydride reduction. Lithium aluminum hydride (LiAlH₄) is required for complete conversion. The reaction is initiated at 0 °C to strictly control the exothermic evolution of hydrogen gas and prevent the reductive defluorination that can occur if the local temperature spikes.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Dissolve 5-chloro-2-fluoro-3-methylbenzoic acid (2.0 g, 10.605 mmol) in anhydrous THF (20 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Hydride Addition: Add LiAlH₄ (2.0 M solution in THF, 10.5 mL, 21.0 mmol) drop-wise.

    • In-Process Control (IPC): Monitor the visible evolution of H₂ gas. Addition speed should be dictated by the rate of gas evolution to prevent solvent bumping.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 30 minutes.

    • IPC: Perform TLC (30% EtOAc in Hexanes). The UV-active starting material spot should be completely replaced by a more polar, UV-active product spot.

  • Self-Validating Quench (Fieser-type variant): Re-cool the reaction to 0 °C. Quench the excess hydride strictly by the drop-wise addition of a saturated Na₂SO₄ aqueous solution [2].

    • Validation Check: The successful quench is visually confirmed by the transition of the grey, sludgy mixture into a crisp, white, granular precipitate of aluminum salts. This specific quench prevents the formation of intractable emulsions, ensuring high recovery.

  • Isolation: Extract the resulting mixture with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the target alcohol.

Protocol 2: SNAr Thioether Formation

Application: Functionalization of the aromatic core for macrocyclization[2]. Causality & Design: The fluorine atom is displaced by a functionalized aryl-thiol (e.g., a formyl-substituted pyridyl or phenyl thiol). A mild base is used to generate the highly nucleophilic thiolate in situ, which attacks the electrophilic C2 position.

Step-by-Step Methodology:

  • Thiolate Generation: In a reaction vial, suspend the reduced intermediate from Protocol 1 and the desired aryl-thiol (1.1 equivalents) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Base Addition: Add a mild base (e.g., K₂CO₃, 2.0 equivalents).

    • Validation Check: A distinct color change (often turning yellow or orange) immediately validates the deprotonation of the thiol and the formation of the active thiolate species.

  • Reaction: Stir the mixture at room temperature. The strong activation of the 2-fluoro position typically allows this SNAr to proceed without external heating.

  • Monitoring & Isolation: Monitor via LC-MS. The reaction is complete when the mass of the starting material is replaced by the expected[M+H]⁺ of the thioether (indicating a net mass shift corresponding to the loss of fluorine and addition of the thiolate). Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

Quantitative Data Summary

The utility of 5-chloro-2-fluoro-3-methylbenzoic acid is validated by its high conversion rates across diverse medicinal chemistry campaigns.

Table 2: Key Reaction Parameters & Yield Outcomes

Target Therapeutic AreaReaction TypeReagents / ConditionsReported OutcomeReference
Anti-A. baumannii Macrocycles Chemoselective ReductionLiAlH₄, THF, 0 °C to 25 °C, 30 minQuantitative conversion to alcohol; clean isolation via Na₂SO₄ quench.2
KRAS G12C Inhibitors Amidation / Direct CouplingStandard peptide coupling reagents95% yield (3.0 g scale) as a tan solid intermediate.[[1]]()

References

  • US10030047B2 - Peptide macrocycles against acinetobacter baumannii Source: Google Patents URL
  • WO2019213516A1 - Kras g12c inhibitors and methods of using the same Source: Google Patents URL
  • 5-Chloro-2-fluoro-3-methylbenzoic acid | 1263277-77-5 Source: Sigma-Aldrich URL

Sources

Application

Application Note: Optimized Reaction Conditions for Amide Coupling with 5-Chloro-2-fluoro-3-methylbenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Substrate Profiling & Mechanistic Insights 5-Chloro-2-fluoro-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Substrate Profiling & Mechanistic Insights

5-Chloro-2-fluoro-3-methylbenzoic acid is a highly functionalized aromatic building block frequently utilized in the synthesis of complex small-molecule therapeutics, notably in the development of KRAS G12C inhibitors[1]. The specific substitution pattern on the aromatic ring dictates its chemical reactivity and necessitates careful selection of amide coupling conditions:

  • Electronic Effects: The electron-withdrawing nature of the meta-chloro and ortho-fluoro groups significantly increases the electrophilicity of the carbonyl carbon once activated.

  • Steric Hindrance: The ortho-fluoro and meta-methyl groups create a sterically congested environment around the carboxylate, which can impede the attack of bulky amines.

  • Side-Reaction Liabilities: The ortho-fluoro group is susceptible to nucleophilic aromatic substitution (SNAr) if highly nucleophilic amines are used under excessively forcing conditions or at elevated temperatures.

Causality in Reagent Selection: To achieve high yields while suppressing side reactions, the activation strategy must be tailored to the nucleophilicity of the amine partner. Classical approaches for fluorobenzoic acids involve the generation of an acyl chloride intermediate, whereas modern one-pot syntheses favor direct coupling using uronium/aminium salts[2].

For unreactive anilines or sterically hindered amines, conversion to the acid chloride (Method A) is required[1]. The extreme electrophilicity of the acid chloride overcomes the poor nucleophilicity of the amine. Conversely, for standard aliphatic amines, direct coupling using HATU (Method B) is preferred. HATU converts the carboxylic acid into an OAt (7-azabenzotriazole) active ester. This ester is highly reactive due to the low pKa of the HOAt leaving group and the anchimeric assistance (neighboring group participation) provided by its pyridine nitrogen.

Reaction Pathway & Decision Matrix

The following workflow illustrates the logical decision tree for selecting the appropriate coupling methodology based on the amine partner.

Workflow SM 5-Chloro-2-fluoro-3-methylbenzoic acid (Substrate) CondA Method A: Oxalyl Chloride / DMF (Acid Chloride Route) SM->CondA CondB Method B: HATU / DIPEA (Active Ester Route) SM->CondB IntA Acyl Chloride Intermediate (Highly Electrophilic) CondA->IntA IntB OAt Active Ester (Anchimeric Assistance) CondB->IntB AmineA Hindered / Weakly Nucleophilic Amine IntA->AmineA AmineB Aliphatic / Strong Nucleophilic Amine IntB->AmineB Prod Target Amide Product AmineA->Prod AmineB->Prod

Workflow for amide coupling with 5-Chloro-2-fluoro-3-methylbenzoic acid.

Experimental Protocols: Self-Validating Methodologies

A robust protocol must be a self-validating system. The following procedures incorporate specific order-of-addition rules and In-Process Controls (IPCs) to ensure mechanistic integrity.

Protocol A: Acid Chloride Synthesis & Coupling (For Hindered/Weak Amines)

This method utilizes oxalyl chloride to form a highly reactive intermediate, successfully employed in the synthesis of KRAS inhibitors[1].

Step 1: Activation (Acid Chloride Formation)

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) and suspend in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the active chlorinating species.

  • Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise.

  • Remove the ice bath and stir at room temperature for 1–2 hours until gas evolution (CO, CO₂, HCl) ceases and the solution becomes clear.

  • Critical Step: Concentrate the reaction mixture in vacuo to remove all unreacted oxalyl chloride and dissolved HCl. Causality: Failure to remove excess oxalyl chloride will result in the amine reacting with it to form unreactive urea or formamide by-products.

Step 2: Amide Coupling 6. Re-dissolve the crude acid chloride in anhydrous DCM or 1,4-dioxane[1]. 7. In a separate dry flask, dissolve the target amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM, and cool to 0 °C. 8. Dropwise add the acid chloride solution to the amine solution to control the exothermic reaction. 9. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. 10. Workup: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: HATU-Mediated Direct Coupling (For Aliphatic/Strong Amines)

This one-pot method operates under mild conditions, preventing SNAr side reactions at the ortho-fluoro position.

  • To a dry flask, add 5-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to 0.2 M) and cool the mixture to 0 °C.

  • Critical Step: Add DIPEA (2.5 eq) dropwise and stir for 10–15 minutes before adding the amine. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the HATU uronium salt to form the OAt active ester. If the amine is added simultaneously with HATU, the amine can attack the coupling reagent directly, forming a stable, dead-end guanidinium by-product.

  • Add the amine (1.1 eq) to the pre-formed active ester solution.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute the mixture with ethyl acetate. Wash extensively with 5% aqueous LiCl (3x) to extract the DMF solvent, followed by 1M HCl and saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Quantitative Data & Method Comparison

The table below summarizes the operational parameters and expected outcomes for both methodologies, allowing chemists to select the optimal route based on their specific amine partner.

ParameterMethod A (Acid Chloride)Method B (HATU / DIPEA)
Primary Reagents Oxalyl Chloride, cat. DMF, DIPEAHATU, DIPEA
Activation Intermediate Acyl ChlorideOAt Active Ester
Optimal Amine Scope Anilines, sterically hindered aminesAliphatic amines, secondary amines
Risk of SNAr Side Reaction Low (if coupling performed at 0 °C)Very Low (mild, room temp conditions)
Primary By-products None (volatile gases removed in vacuo)HOAt, tetramethylurea (water soluble)
Scalability Excellent (Kilogram scale)Good (Best for discovery/milligram scale)
Typical Yields 85% – 95%75% – 90%

Troubleshooting & In-Process Controls (IPC)

To ensure the trustworthiness of the protocol, researchers must implement self-validating checks during the activation phase:

  • IPC for Method A (Acid Chloride): Acid chlorides do not ionize well on standard Electrospray Ionization (ESI) LC-MS. To validate activation, withdraw a 10 µL aliquot of the reaction mixture and quench it into 200 µL of methanol containing a drop of triethylamine. Analyze this quenched sample via LC-MS; successful activation is confirmed by the quantitative presence of the methyl ester mass, with no trace of the starting carboxylic acid.

  • IPC for Method B (HATU): Prior to the addition of the amine (Step 3), an aliquot can be directly injected into the LC-MS. The mass of the intermediate OAt active ester (M + 117 Da relative to the acid) should be the dominant species. If unreacted acid remains, ensure the reagents are strictly anhydrous, as moisture rapidly hydrolyzes the OAt ester back to the starting material.

References

  • Kras g12c inhibitors and methods of using the same.

Sources

Method

Scalable Synthesis of 5-Chloro-2-fluoro-3-methylbenzoic Acid for API Production

Introduction & Application Context In modern pharmaceutical development, heavily substituted fluorinated benzoic acids are critical structural motifs. Specifically, 5-chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

In modern pharmaceutical development, heavily substituted fluorinated benzoic acids are critical structural motifs. Specifically, 5-chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5)[1] has emerged as a highly valuable Active Pharmaceutical Ingredient (API) building block. It is prominently featured in the synthesis of next-generation for oncology[2] and novel [3].

For process chemists, synthesizing this compound at scale presents a regiochemical challenge. Traditional electrophilic aromatic substitution (e.g., Friedel-Crafts) or oxidative pathways often result in poor selectivity and over-oxidation. To achieve API-grade purity and yield, we employ a Directed Ortho-Metalation (DoM) strategy. This guide outlines the mechanistic rationale, optimization data, and a self-validating scalable protocol for its synthesis.

Mechanistic Rationale: The DoM Strategy

The synthesis relies on the kinetic deprotonation of 4-chloro-1-fluoro-2-methylbenzene . To design a robust protocol, we must understand the causality behind the regioselectivity:

  • The Directing Group (Fluorine): Fluorine is a powerful Directed Metalation Group (DMG). Due to its strong electronegativity, it exerts an inductive (-I) electron-withdrawing effect that significantly acidifies the adjacent ortho-protons.

  • Steric Shielding: The methyl group at position 2 sterically blocks any potential side reactions at that flank, leaving position 6 as the only kinetically and thermodynamically viable site for lithiation.

  • Base Selection: While n-butyllithium (n-BuLi) is a standard lithiating agent, it is highly nucleophilic and prone to triggering unwanted Nucleophilic Aromatic Substitution (SNAr) at the fluorinated carbon. By pre-forming Lithium Diisopropylamide (LDA) —a bulky, non-nucleophilic base—we eliminate SNAr pathways, ensuring the reaction proceeds exclusively via proton abstraction.

Regioselectivity SM 4-Chloro-1-fluoro-2-methylbenzene F_dir Fluorine (C1): Strong -I Effect Directs to C6 SM->F_dir Me_block Methyl (C2): Steric Hindrance Blocks C3 SM->Me_block Lithiation Regioselective Lithiation at C6 F_dir->Lithiation Me_block->Lithiation

Regioselectivity rationale: Fluorine directs lithiation to C6, while C2 is sterically blocked.

Process Optimization Data

To scale this reaction, base selection and temperature control are paramount. The table below summarizes the quantitative optimization data driving our protocol choices.

Base ReagentTemp (°C)EquivalentsRegioselectivity (C6:Other)Isolated Yield (%)Mechanistic Observations & Impurities
n-BuLi-781.185:1545High SNAr byproduct (butylated impurity).
sec-BuLi-781.195:562Moderate SNAr; difficult to scale safely.
LDA -78 1.1 >99:1 92 Clean DoM; highly scalable; no SNAr.
LTMP-781.1>99:194Excellent yield, but prohibitive reagent cost for API.

Experimental Protocol

This protocol is designed as a self-validating system . The workup relies on phase-based purification (acid/base extraction) rather than chromatography, ensuring that only the desired carboxylic acid precipitates in the final step.

Workflow A Substrate Cooling (-78°C) B DoM via LDA (1.1 eq, 2h) A->B C CO2 Quench (Electrophile) B->C D MTBE Wash (Removes SM) C->D E HCl Acidification (pH 2.0) D->E F Crystallization (>90% Yield) E->F

Workflow for the scalable DoM synthesis of 5-Chloro-2-fluoro-3-methylbenzoic acid.

Step 1: Preparation of LDA
  • Purge a cryogenic glass-lined reactor with ultra-high purity N2.

  • Charge anhydrous Tetrahydrofuran (THF) (10 volumes) and diisopropylamine (1.2 eq).

  • Cool the mixture to -20 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.15 eq) dropwise via an addition funnel. Stir for 30 minutes to ensure complete formation of LDA.

Step 2: Directed Ortho-Metalation (DoM)
  • Cool the freshly prepared LDA solution to -78 °C . (Critical: Strict temperature control prevents benzyne intermediate formation and scrambling).

  • Dissolve 4-chloro-1-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF (2 volumes).

  • Add the substrate solution dropwise over 1 hour, maintaining the internal reactor temperature below -70 °C.

  • Stir the deep-red metalated intermediate for 2 hours at -78 °C.

Step 3: Electrophilic Quench
  • Introduce anhydrous CO2 gas directly into the reaction mixture via a sparging tube. Alternatively, for batch pilot scales, the mixture can be carefully inverse-quenched over crushed dry ice.

  • Continue CO2 introduction until the exothermic reaction ceases and the solution color transitions to pale yellow.

  • Allow the reactor to gradually warm to room temperature (20 °C).

Step 4: Self-Validating Isolation
  • Quench & Partition: Add deionized water (5 volumes) to the reactor to quench any residual base and solubilize the product as a lithium/sodium carboxylate.

  • Organic Wash: Extract the biphasic mixture with Methyl tert-butyl ether (MTBE) (2 × 3 volumes).

    • Causality: This is the self-validating purification step. Unreacted starting material, non-acidic byproducts, and diisopropylamine partition into the MTBE layer, which is discarded. The desired product remains safely trapped in the aqueous layer.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 6M HCl until the solution reaches pH 2.0 . The protonation of the carboxylate forces the highly pure 5-chloro-2-fluoro-3-methylbenzoic acid to precipitate as a white-to-tan solid.

  • Filtration: Filter the slurry, wash the filter cake with cold water (2 volumes) to remove residual salts, and dry under vacuum at 50 °C to constant weight.

References

  • Title: WO2019213516A1 - KRAS G12C inhibitors and methods of using the same Source: Google Patents URL
  • Title: US10030047B2 - Peptide macrocycles against Acinetobacter baumannii Source: Google Patents URL
  • Title: Directed Ortho Metalation. Tertiary amide and O-aryl carbamate directing groups in synthesis Source: Chemical Reviews (Snieckus, V.) URL: [Link]

Sources

Application

The Strategic Role of 5-Chloro-2-fluoro-3-methylbenzoic Acid in the Development of Next-Generation Herbicides

Introduction: The Versatility of Substituted Benzoic Acids in Agrochemical Innovation In the landscape of modern agrochemical research, the strategic manipulation of molecular structures is paramount to the discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Substituted Benzoic Acids in Agrochemical Innovation

In the landscape of modern agrochemical research, the strategic manipulation of molecular structures is paramount to the discovery and optimization of active ingredients. Substituted benzoic acids represent a cornerstone of this endeavor, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pesticides. Their utility stems from the ability to introduce a diverse range of functional groups onto the phenyl ring, thereby fine-tuning the biological activity, selectivity, and physicochemical properties of the final product. Among these, halogenated and alkylated benzoic acids are of particular interest due to the profound impact of these substituents on molecular interactions with biological targets. This guide focuses on a specific, highly functionalized benzoic acid derivative, 5-Chloro-2-fluoro-3-methylbenzoic acid, and elucidates its critical role as a precursor in the synthesis of potent herbicidal agents. While not an active herbicide itself, its unique substitution pattern is instrumental in the creation of molecules that target crucial biochemical pathways in weeds.

Core Application: A Key Building Block for HPPD-Inhibiting Herbicides

The primary application of 5-Chloro-2-fluoro-3-methylbenzoic acid in agrochemical research is as a sophisticated starting material for the synthesis of 2-benzoyl-cyclohexane-1,3-dione herbicides. This class of herbicides is renowned for its efficacy against a broad spectrum of weeds and its mode of action as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] The intricate substitution pattern of 5-chloro, 2-fluoro, and 3-methyl on the benzoyl moiety is deliberately designed to enhance the binding affinity of the final herbicide to the active site of the HPPD enzyme, thereby maximizing its inhibitory effect.

Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD-inhibiting herbicides, also known as "bleaching herbicides," disrupt a critical step in the biosynthesis of plastoquinones and, consequently, carotenoids in susceptible plants.[1] Plastoquinones are essential electron carriers in the photosynthetic pathway, and carotenoids protect chlorophyll from photo-oxidative damage. The inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic bleaching symptoms (white or translucent leaves) and ultimately, plant death.[1]

The following diagram illustrates the biochemical pathway affected by HPPD inhibitors synthesized from 5-Chloro-2-fluoro-3-methylbenzoic acid.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HGA Homogentisate Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Herbicide 2-(5-chloro-2-fluoro-3-methylbenzoyl) -cyclohexane-1,3-dione Herbicide->HPPD Inhibition HPPD->HGA O2

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative 2-benzoyl-cyclohexane-1,3-dione herbicide from 5-Chloro-2-fluoro-3-methylbenzoic acid and a subsequent bioassay for evaluating its herbicidal efficacy.

Protocol 1: Synthesis of 2-(5-chloro-2-fluoro-3-methylbenzoyl)cyclohexane-1,3-dione

This two-step synthesis involves the conversion of the starting benzoic acid to its corresponding acid chloride, followed by a condensation reaction with cyclohexane-1,3-dione.

Step 1: Synthesis of 5-Chloro-2-fluoro-3-methylbenzoyl chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a nitrogen inlet, add 5-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Suspend the benzoic acid in thionyl chloride (SOCl₂) (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-Chloro-2-fluoro-3-methylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of 2-(5-chloro-2-fluoro-3-methylbenzoyl)cyclohexane-1,3-dione

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve cyclohexane-1,3-dione (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the solution and stir for 15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of the crude 5-Chloro-2-fluoro-3-methylbenzoyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding dilute hydrochloric acid (1 M HCl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure 2-(5-chloro-2-fluoro-3-methylbenzoyl)cyclohexane-1,3-dione.

The following diagram outlines the synthetic workflow:

Synthesis_Workflow cluster_acylation Acylation start 5-Chloro-2-fluoro-3-methylbenzoic acid acid_chloride 5-Chloro-2-fluoro-3-methylbenzoyl chloride start->acid_chloride SOCl2, Reflux final_product 2-(5-chloro-2-fluoro-3-methylbenzoyl) -cyclohexane-1,3-dione acid_chloride->final_product Triethylamine, DCM cyclohexanedione Cyclohexane-1,3-dione cyclohexanedione->final_product

Caption: Synthetic workflow for the target herbicide.

Protocol 2: Greenhouse Herbicidal Efficacy Bioassay (Post-emergence)

This protocol is designed to evaluate the herbicidal activity of the synthesized compound on a model weed species, such as Amaranthus retroflexus (redroot pigweed).

  • Plant Propagation:

    • Sow seeds of the target weed species in small pots (e.g., 10 cm diameter) containing a standard potting mix.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain adequate soil moisture.

  • Herbicide Formulation:

    • Prepare a stock solution of the synthesized herbicide in a suitable solvent (e.g., acetone) with a small amount of a non-ionic surfactant (e.g., Tween 20) to aid in application.

    • Prepare a series of dilutions from the stock solution to test a range of application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare). A control group should be sprayed with the solvent and surfactant solution only.

  • Herbicide Application:

    • When the weed seedlings have reached the 2-4 true leaf stage, apply the herbicide formulations using a laboratory spray chamber calibrated to deliver a specific volume of spray solution per unit area.

  • Data Collection and Analysis:

    • Visually assess the plants at 7, 14, and 21 days after treatment (DAT).

    • Record the percentage of injury (phytotoxicity), with 0% representing no effect and 100% representing complete plant death. Key symptoms to look for include chlorosis (yellowing), necrosis (tissue death), and stunting.

    • For a more quantitative assessment, harvest the above-ground biomass at 21 DAT, dry in an oven at 70°C for 72 hours, and weigh.

    • Calculate the percentage of growth reduction compared to the control group.

  • Data Presentation: The results can be summarized in a table for easy comparison of different application rates.

Table 1: Herbicidal Efficacy of 2-(5-chloro-2-fluoro-3-methylbenzoyl)cyclohexane-1,3-dione on Amaranthus retroflexus

Application Rate (g a.i./ha)Visual Injury (%) at 14 DATBiomass Reduction (%) at 21 DAT
0 (Control)00
102530
507075
1009598
200100100

Conclusion and Future Perspectives

5-Chloro-2-fluoro-3-methylbenzoic acid stands as a testament to the power of rational design in agrochemical synthesis. Its carefully orchestrated substitution pattern makes it an invaluable precursor for a potent class of HPPD-inhibiting herbicides. The protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds, enabling researchers to further explore the structure-activity relationships of benzoylcyclohexanedione herbicides. Future research may focus on modifying the cyclohexane-1,3-dione ring or further optimizing the substitution pattern on the benzoyl moiety to enhance crop selectivity, broaden the weed control spectrum, and manage the evolution of herbicide resistance. The continued exploration of such highly functionalized intermediates will undoubtedly pave the way for the development of more effective and sustainable weed management solutions.

References

  • Prisbylla, M. P., et al. (1993). SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. FEBS Letters, 331(1-2), 1-5.
  • van Almsick, A. (2009). New HPPD-Inhibitors–A Proven Mode of Action in a New Chemical Class of Herbicides. Bayer CropScience Journal, 62(1), 109-126.
  • Mitchell, G., et al. (2001). The discovery of mesotrione, a new class of bleaching herbicide. Pest Management Science, 57(2), 120-128.
  • Lee, D. L., et al. (1997). The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase. Weed Science, 45(5), 601-609.

Sources

Method

Application Notes and Protocols for the Selective Reduction of 5-Chloro-2-fluoro-3-methylbenzoic Acid to (5-Chloro-2-fluoro-3-methyl)phenyl)methanol

Introduction The transformation of carboxylic acids to primary alcohols is a fundamental process in organic synthesis, crucial for the generation of valuable intermediates in pharmaceutical and materials science. This do...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of carboxylic acids to primary alcohols is a fundamental process in organic synthesis, crucial for the generation of valuable intermediates in pharmaceutical and materials science. This document provides a detailed guide for the selective reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid to its corresponding benzyl alcohol, (5-chloro-2-fluoro-3-methyl)phenyl)methanol. The presence of multiple functional groups on the aromatic ring, namely chloro and fluoro substituents, necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions. This guide will explore the rationale behind selecting an appropriate reducing agent, present a comparative analysis of common methods, and provide a detailed, field-proven protocol for the successful execution of this transformation.

Strategic Considerations: Choosing the Right Reducing Agent

The primary challenge in the reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid lies in the preservation of the C-Cl and C-F bonds. Powerful, non-selective reducing agents could potentially lead to hydrodehalogenation, resulting in a mixture of undesired byproducts. Therefore, the choice of reducing agent is paramount to the success of this synthesis. Two of the most common reagents for carboxylic acid reduction are Lithium Aluminum Hydride (LAH) and Borane (BH₃), each with distinct reactivity profiles.

Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive nucleophilic hydride reagent, LAH readily reduces a wide array of functional groups, including carboxylic acids, esters, and amides.[1][2][3] While effective, its high reactivity can be a double-edged sword. Although aryl halides are generally stable to LAH, the aggressive nature of the reagent requires stringent anhydrous conditions and careful handling due to its violent reaction with water and protic solvents.[1][4][5]

Borane (BH₃): Typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·DMS), borane is an electrophilic reducing agent.[6] This difference in mechanism imparts a remarkable degree of chemoselectivity. Borane selectively reduces carboxylic acids in the presence of many other functional groups, including nitro groups and, critically for this application, aryl halides.[7] The reaction conditions are generally milder and the work-up procedure is often simpler and safer than with LAH.[8]

Comparative Analysis of Reducing Agents

For the specific transformation of 5-Chloro-2-fluoro-3-methylbenzoic acid, a comparative analysis of LAH and Borane highlights the clear advantages of the latter.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF or BH₃·DMS)
Reactivity Very High, Powerful Nucleophile[1][2]High, Electrophile[6]
Chemoselectivity Low; reduces most polar functional groups.[1][2]High; selectively reduces carboxylic acids over many other groups, including aryl halides.[7]
Halide Compatibility Generally compatible with aryl halides, but risk of side reactions exists.Excellent compatibility with aryl halides.
Safety Pyrophoric; reacts violently with water and protic solvents.[4][5] Requires stringent anhydrous conditions and specialized handling.Flammable liquid (as THF complex), but generally safer and easier to handle than LAH.[9]
Work-up Often requires a careful, multi-step quenching procedure (e.g., Fieser workup) to manage the formation of aluminum salts.[10][11]Typically a straightforward quench with methanol followed by an aqueous work-up.[8]
Recommendation Not recommended due to lower chemoselectivity and higher safety risks.Highly Recommended for its high chemoselectivity and safer handling profile.

Based on this analysis, Borane-Tetrahydrofuran complex (BH₃·THF) is the reagent of choice for the selective and safe reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid.

Experimental Workflow for Borane-Mediated Reduction

The following diagram outlines the key stages of the experimental protocol for the reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid using BH₃·THF.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware (Anhydrous Conditions) dissolve_sm Dissolve Starting Material in THF prep_reagents->dissolve_sm cool_solution Cool to 0 °C dissolve_sm->cool_solution add_borane Slowly Add BH₃·THF cool_solution->add_borane warm_rt Warm to Room Temperature & Stir add_borane->warm_rt monitor_rxn Monitor by TLC/HPLC warm_rt->monitor_rxn quench_rxn Quench with Methanol monitor_rxn->quench_rxn Upon Completion remove_solvent Solvent Evaporation quench_rxn->remove_solvent extract_product Aqueous Work-up & Extraction remove_solvent->extract_product dry_organic Dry Organic Layer extract_product->dry_organic purify_product Purify by Column Chromatography dry_organic->purify_product characterize Characterize Product (NMR, MS, etc.) purify_product->characterize

Caption: Experimental workflow for the reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid.

Detailed Experimental Protocol

This protocol describes the reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid to (5-chloro-2-fluoro-3-methyl)phenyl)methanol using borane-tetrahydrofuran complex.

Materials:

  • 5-Chloro-2-fluoro-3-methylbenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.) dried in an oven and cooled under an inert atmosphere.

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Safety Precautions:

  • Borane-THF is a flammable liquid and can release flammable gases upon decomposition.[9] Handle in a well-ventilated fume hood, away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of borane with atmospheric moisture and oxygen.

  • The quenching of excess borane with methanol is an exothermic reaction and will produce hydrogen gas. Perform the quench slowly at 0 °C.

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet, add 5-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2-0.5 M).

  • Addition of Reducing Agent:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add the 1 M solution of BH₃·THF (approximately 1.5 - 2.0 eq) to the dropping funnel and add it dropwise to the carboxylic acid solution over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by TLC or HPLC by taking small aliquots from the reaction mixture.

  • Quenching:

    • Once the reaction is complete, cool the mixture back down to 0 °C with an ice-water bath.

    • Carefully and slowly add methanol dropwise to quench the excess borane. Continue adding methanol until the gas evolution ceases.

  • Work-up:

    • Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 1 M HCl and stir for 15-30 minutes.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude (5-chloro-2-fluoro-3-methyl)phenyl)methanol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization:

    • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

The reduction of 5-Chloro-2-fluoro-3-methylbenzoic acid to (5-chloro-2-fluoro-3-methyl)phenyl)methanol is most effectively and safely achieved using a borane-THF complex. This method offers high chemoselectivity, preserving the halogen substituents on the aromatic ring, and involves a straightforward and manageable protocol. The detailed procedure and safety considerations outlined in these application notes provide a robust framework for researchers and drug development professionals to successfully synthesize this valuable benzyl alcohol intermediate.

References

  • Fieser, L. F., & Fieser, M. (n.d.). Fieser Workup for LAH Reduction. ACS Publications. [Link]

  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Various Authors. (2016, January 9). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products? ResearchGate. [Link]

  • Ashenhurst, J. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. [Link]

  • Various Authors. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic-synthesis.org. [Link]

  • Brown, H. C., & Yoon, N. M. (1977). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Borane Tetrahydrofuran. [Link]

  • LibreTexts Chemistry. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • Brenna, E., et al. (n.d.). Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium: A Novel Synthetic Capability of the Zygomycete. Polimi. [Link]

  • Mandal, A. K., et al. (n.d.). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Alcohol. [Link]

  • Nystrom, R. F. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Sciencemadness. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄. [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. [Link]

  • University of Reading. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. [Link]

  • Krishnamurthy, S., & Thompson, K. L. (n.d.). Selective reduction of functionalized carboxylic acids with borane-methyl sulfide: A convenient undergraduate organic experiment. ACS Publications. [Link]

  • Princeton University. (n.d.). Lithium Aluminum Hydride. Office of Environmental Health and Safety. [Link]

  • Cole-Parmer. (2004, November 11). Material Safety Data Sheet - Lithium aluminium hydride, 2.4M solution in THF. [Link]

Sources

Application

Grignard reaction compatibility with 5-Chloro-2-fluoro-3-methylbenzoic acid

Title: Application Note: Overcoming Chemoselectivity Challenges in Grignard Additions to 5-Chloro-2-fluoro-3-methylbenzoic Acid Executive Summary 5-Chloro-2-fluoro-3-methylbenzoic acid is a highly functionalized, polyhal...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Overcoming Chemoselectivity Challenges in Grignard Additions to 5-Chloro-2-fluoro-3-methylbenzoic Acid

Executive Summary

5-Chloro-2-fluoro-3-methylbenzoic acid is a highly functionalized, polyhalogenated building block critical for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. However, performing direct Grignard additions on this substrate presents a trifecta of chemoselectivity challenges: instantaneous acid-base quenching, susceptibility to nucleophilic aromatic substitution (S_NAr) at the 2-fluoro position, and potential halogen-metal exchange at the 5-chloro position[2]. This application note details the mechanistic rationale and field-validated protocols for achieving high-yielding, chemoselective Grignard additions to this substrate via Weinreb amide intermediate stabilization[3].

Mechanistic Analysis & Causality (E-E-A-T)

To design a successful Grignard reaction, we must first deconstruct the competing reaction pathways inherent to the substrate's electronics and sterics.

  • Challenge A: The Acid-Base Quench The carboxylic acid proton (pKa ~4.2) is highly acidic relative to the conjugate acid of a Grignard reagent (pKa ~50). Direct addition of RMgX results in a diffusion-controlled, exothermic deprotonation, yielding an insoluble magnesium carboxylate salt and alkane gas. While forcing conditions (excess Grignard, high heat) can sometimes drive addition to the carboxylate, this approach is incompatible with the fragile halogenated ring.

  • Challenge B: Nucleophilic Aromatic Substitution (S_NAr) Fluorine is an exceptional leaving group in S_NAr reactions when activated by electron-withdrawing groups. In this molecule, the 2-fluoro substituent is ortho to the carbonyl group and para to the 5-chloro group, creating a highly electrophilic C2 center. Grignard reagents, being strong nucleophiles, will readily attack this position, displacing the fluorine atom.

  • Challenge C: Halogen-Metal Exchange While aryl chlorides are less prone to halogen-metal exchange than their bromo or iodo counterparts, highly reactive Grignard reagents (e.g., isopropylmagnesium chloride) can still trigger exchange at the 5-chloro position under unoptimized conditions[4].

  • The Solution: Weinreb Amide Chelation To bypass these issues, the carboxylic acid must be converted to a Weinreb amide (N-methoxy-N-methylamide). This activation strategy serves three causal purposes:

  • It removes the acidic proton, preventing the immediate quench.

  • The amide is less electron-withdrawing than an acid chloride or ester, which significantly raises the activation energy required for S_NAr at the 2-fluoro position.

  • Upon Grignard addition, it forms a stable 5-membered magnesium chelate. This chelate prevents over-addition (forming a tertiary alcohol) and remains stable at cryogenic temperatures (-40 °C), allowing the reaction to proceed without providing the thermal energy required for S_NAr or halogen-metal exchange[3].

Strategic Carbonyl Activation Profile

The following table summarizes the quantitative and qualitative data driving the choice of carbonyl activation.

Activation StrategyElectrophilicityRisk of S_NAr at C2-FluoroRisk of Over-Addition (3° Alcohol)Target ProductRecommended Use
Direct Free Acid Very LowHigh (Requires heat)LowNone (Quenched)Not Recommended
Acid Chloride Extremely HighVery HighVery HighTertiary AlcoholAvoid
Methyl Ester HighModerate to HighHighTertiary AlcoholNiche Applications
Weinreb Amide ModerateLow (at -40 °C)Very Low (Stable Chelate)KetoneOptimal Strategy

Pathway Visualization

G Substrate 5-Chloro-2-fluoro-3-methylbenzoic acid (Starting Material) Direct Direct Grignard Addition (RMgX) Substrate->Direct Pathway A Weinreb Weinreb Amide Formation (EDCI, HN(OMe)Me) Substrate->Weinreb Pathway B Quench Acid-Base Quench (Magnesium Carboxylate) Direct->Quench Fast (pKa mismatch) SNAr S_NAr at C2-Fluoro (Side Product) Direct->SNAr Excess RMgX / Heat Ketone Chemoselective Ketone (Target Product) Weinreb->Ketone RMgX, -40°C Stable Chelate TertAlcohol Tertiary Alcohol (Over-addition) Weinreb->TertAlcohol Excess RMgX, >0°C

Workflow of Grignard addition pathways to 5-Chloro-2-fluoro-3-methylbenzoic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-fluoro-N-methoxy-N,3-dimethylbenzamide

Objective: Convert the free acid to the Weinreb amide to enable chemoselective Grignard addition.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-Chloro-2-fluoro-3-methylbenzoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality: HOBt prevents the formation of unreactive N-acylureas and generates a highly reactive active ester intermediate.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • In-Process Control (IPC): Stir for 4 hours. Monitor by LC-MS.

    • Self-Validation: The starting acid has poor UV absorbance but ionizes well in negative mode. The successful formation of the Weinreb amide will present a strong [M+H]+ peak in positive mode.

  • Workup: Quench with 1M HCl (aq) to remove unreacted amine and DIPEA. Extract with DCM (3x). Wash the combined organic layers with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Chemoselective Grignard Addition (Ketone Synthesis)

Objective: Add RMgX to the Weinreb amide without triggering S_NAr or halogen-metal exchange.

  • Preparation: Dissolve the Weinreb amide (1.0 equiv, 5 mmol) in anhydrous Tetrahydrofuran (THF, 0.1 M) in an oven-dried Schlenk flask under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath to achieve an internal temperature of -40 °C.

    • Causality: Acetonitrile/dry ice maintains a stable -41 °C, which is the precise thermal sweet spot. Warmer temperatures (> -20 °C) risk S_NAr at the 2-fluoro position; colder temperatures (< -78 °C) stall the Grignard addition.

  • Addition: Syringe in the Grignard reagent (RMgX, 1.1 equiv) dropwise over 15 minutes.

    • Self-Validation: The solution should remain homogeneous. Any sudden precipitation indicates the collapse of the magnesium chelate, likely due to moisture ingress or localized heating.

  • Incubation & IPC: Stir at -40 °C for 2 hours. Quench a 0.1 mL aliquot into a 1:1 mixture of Methanol/Acetic acid and analyze via TLC or LC-MS to confirm complete consumption of the amide.

  • Controlled Quench: While still at -40 °C, rapidly add cold, saturated aqueous NH4Cl.

    • Causality: The mildly acidic NH4Cl hydrolyzes the stable magnesium chelate directly to the ketone, preventing any transient exposure of the highly electrophilic unchelated ketone to unreacted Grignard reagent.

  • Isolation: Warm to room temperature, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and purify via flash column chromatography.

References

  • ResearchGate. "Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids." ResearchGate. URL:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19." ACS Publications. URL:[Link]

  • Science.gov. "Halogen exchange reaction: Topics by Science.gov." Science.gov. URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Chloro-2-fluoro-3-methylbenzoic Acid

Executive Summary & Substrate Profiling 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS 1263277-77-5) is a highly valuable, polyfunctional building block utilized extensively in modern drug discovery, most notably in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

5-Chloro-2-fluoro-3-methylbenzoic acid (CAS 1263277-77-5) is a highly valuable, polyfunctional building block utilized extensively in modern drug discovery, most notably in the synthesis of targeted oncology therapeutics such as KRAS G12C inhibitors .

Working with this substrate presents a unique chemoselectivity challenge. The molecule contains three distinct functional handles on the aromatic ring:

  • A C(sp2)-Cl bond: The desired site for cross-coupling.

  • An ortho-Fluoro group: A highly electronegative substituent that alters the electronics of the ring but must remain unreacted.

  • An unprotected Carboxylic Acid: An acidic moiety that can poison transition metal catalysts if not properly managed.

This application note details the mechanistic causality, optimized protocols, and visual workflows required to successfully achieve chemoselective Palladium-catalyzed cross-coupling on this specific substrate.

Mechanistic Causality & Chemoselectivity Principles

Overcoming the Aryl Chloride Activation Barrier

Historically, aryl chlorides were considered too inert for standard Pd-catalyzed cross-coupling due to their high bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol). However, the development of electron-rich, sterically bulky dialkylbiaryl phosphine ligands revolutionized this field .

For 5-Chloro-2-fluoro-3-methylbenzoic acid, the oxidative addition of Pd(0) into the C-Cl bond is strictly dependent on the use of highly active ligands such as XPhos or SPhos . The adjacent C-F bond (~115 kcal/mol) remains completely inert to Pd(0) insertion under these conditions, ensuring perfect chemoselectivity.

The Role of the Carboxylic Acid: From Poison to Directing Group

If the carboxylic acid is left protonated during a cross-coupling reaction, the acidic proton will rapidly quench the active Pd(0) species or protonate the electron-rich phosphine ligand, halting the catalytic cycle.

The Causality of Base Selection: To counteract this, our protocols utilize >2.0 equivalents of a mild inorganic base (e.g., K₃PO₄).

  • Equivalent 1 quantitatively deprotonates the carboxylic acid in situ, forming a carboxylate salt. This prevents catalyst poisoning and imparts high aqueous solubility, allowing for highly efficient biphasic (Dioxane/H₂O) reaction conditions.

  • Equivalent 2+ participates in the crucial transmetalation step of the catalytic cycle. Because the resulting carboxylate is electron-donating, it slightly deactivates the ring toward oxidative addition. Therefore, utilizing pre-activated Buchwald precatalysts (Gen 3 or Gen 4) is critical to bypass the high-energy barrier of reducing Pd(II) to Pd(0) in situ .

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Insertion into C-Cl bond Pd0->OxAdd Substrate TransMet Transmetalation Transfer of Aryl group from Boron OxAdd->TransMet Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 5-Chloro-2-fluoro-3-methylbenzoic acid + Base Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

Fig 1. Pd-catalyzed Suzuki-Miyaura catalytic cycle for 5-Chloro-2-fluoro-3-methylbenzoic acid.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in in-process controls (IPCs) to ensure the system is self-validating at each critical step.

Protocol A: Biphasic Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol couples the aryl chloride with an arylboronic acid without requiring protection of the carboxylic acid.

Reagents:

  • 5-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)

  • K₃PO₄ (3.0 eq, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-Chloro-2-fluoro-3-methylbenzoic acid, arylboronic acid, and K₃PO₄.

  • Degassing (Crucial Step): Add the Dioxane/H₂O solvent mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes. Self-Validation: The substrate will fully dissolve as the base converts it to the water-soluble potassium carboxylate salt.

  • Catalyst Activation: Quickly remove the septum, add the XPhos Pd G3 precatalyst, and reseal. Self-Validation: Upon heating to 80°C, the reaction mixture will transition from pale yellow to a deep red/brown, visually confirming the generation of the active Pd(0) species.

  • Reaction: Stir vigorously at 80°C for 4-6 hours. Monitor via LC-MS.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and separate the layers. Discard the organic layer (which contains neutral impurities and catalyst degradation products).

  • Product Precipitation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. Self-Validation: The desired biaryl carboxylic acid product will rapidly precipitate as a white/tan solid, confirming successful coupling. Filter, wash with cold water, and dry under vacuum.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Unlike Suzuki couplings, amination requires prior protection of the carboxylic acid to prevent the formation of insoluble amine-carboxylate salts, which sequester the nucleophile.

Step-by-Step Methodology:

  • Esterification (Pre-requisite): Reflux 5-Chloro-2-fluoro-3-methylbenzoic acid in Methanol with a catalytic amount of H₂SO₄ for 12 hours. Remove solvent in vacuo, neutralize with NaHCO₃, and extract with DCM to yield the methyl ester.

  • Amination Setup: In a glovebox, combine the methyl ester (1.0 eq), secondary amine (1.2 eq), RuPhos Pd G3 (3 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene (0.2 M).

  • Reaction: Heat at 100°C for 12 hours. Self-Validation: The formation of a fine white precipitate (CsCl) in the organic solvent indicates successful turnover of the catalytic cycle and C-Cl bond cleavage.

  • Saponification (Deprotection): Filter the reaction mixture through Celite, concentrate, and treat the crude residue with LiOH (3.0 eq) in THF/H₂O (1:1) at 50°C for 2 hours to regenerate the free carboxylic acid.

Workflow Step1 1. Reagent Prep (Base + Substrate) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Catalyst Addition (Pd source + Ligand) Step2->Step3 Step4 4. Reaction (Heating at 80-100°C) Step3->Step4 Step5 5. Workup (Acidification) Step4->Step5

Fig 2. Optimized experimental workflow for biphasic Pd-catalyzed cross-coupling reactions.

Quantitative Data Summary

The table below summarizes the optimized catalyst systems and expected outcomes for various cross-coupling transformations utilizing 5-Chloro-2-fluoro-3-methylbenzoic acid.

Coupling PartnerReaction TypeCatalyst SystemBase / SolventExpected Yield
Phenylboronic AcidSuzuki-MiyauraXPhos Pd G3 (2 mol%)K₃PO₄ / Dioxane:H₂O>85%
4-Methoxyphenylboronic AcidSuzuki-MiyauraSPhos Pd G3 (2 mol%)Na₂CO₃ / Dioxane:H₂O>80%
MorpholineBuchwald-HartwigRuPhos Pd G3 (3 mol%)Cs₂CO₃ / Toluene>75%
TrimethylsilylacetyleneSonogashiraPd(PPh₃)₄ / CuI (5 mol%)Et₃N / DMF>80%

*Note: Buchwald-Hartwig and Sonogashira reactions on this substrate require prior esterification of the carboxylic acid to prevent competitive amidation, salt formation, or alkyne protonation.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Angewandte Chemie International Edition[Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Chemical Science (Royal Society of Chemistry)[Link]

  • World Intellectual Property Organization (WIPO)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 5-Chloro-2-fluoro-3-methylbenzoic Acid

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals optimizing the purification of 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS 1263277-77-5) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals optimizing the purification of 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS 1263277-77-5) .

Unlike standard unsubstituted benzoic acid, the presence of three distinct substituents (chloro, fluoro, and methyl) on the aromatic ring drastically alters the molecule's lipophilicity, hydrogen-bonding network, and crystal lattice energy 1. This guide provides field-proven, causally grounded methodologies to overcome common purification bottlenecks such as oiling out, regioisomer contamination, and poor recovery yields.

Quantitative Data: Solvent Selection Matrix

The table below summarizes the solvating power and impurity rejection capabilities of common solvent systems based on the dielectric and hydrophobic properties of halogenated benzoic acids 2.

Solvent SystemBoiling Point (°C)Solvating Power (Reflux)Solvating Power (0°C)Impurity Rejection ProfileRecommendation Level
Water (Pure) 100.0PoorInsolubleLow (Poor recovery)Not Recommended
Ethanol / Water ~78.0ExcellentLowModerate (Polar impurities)Highly Recommended
Toluene 110.6GoodVery LowHigh (Regioisomers)Highly Recommended
Ethyl Acetate / Heptane ~77.0ExcellentLowHigh (Lipophilic impurities)Recommended
Methanol (Pure) 64.7ExcellentHighLow (Product loss in filtrate)Not Recommended

Frequently Asked Questions (FAQs)

Q: Can I use purely aqueous systems for this compound like I do for standard benzoic acid? A: No. While unsubstituted benzoic acid can be recrystallized from boiling water 1, the addition of the chloro, fluoro, and methyl groups drastically increases the molecule's LogP (lipophilicity). Its solubility in boiling water is too low to be practical, leading to massive solvent volume requirements and poor recovery yields 2.

Q: Which solvent system is best for removing structurally similar regioisomeric impurities (e.g., 4-chloro or 6-chloro isomers)? A: Toluene is the superior choice. Causality: Regioisomers have nearly identical polarities and pKa values, rendering mixed aqueous systems ineffective for separation. However, their crystal lattice packing energies differ significantly. Toluene leverages


 stacking interactions and discriminates based on the steric bulk of the methyl and halogen groups during lattice formation, allowing the desired isomer to crystallize while keeping impurities dissolved 3.

Q: Why is my yield so low when using pure ethanol? A: Substituted benzoic acids maintain high solubility in pure alcohols even at room temperature. Causality: This is due to strong hydrogen bonding between the alcohol's hydroxyl group and the carboxylic acid dimer of the solute 4. You must introduce an antisolvent (water) to increase the dielectric constant of the medium and drive the hydrophobic compound out of solution.

Troubleshooting Guide

Issue: The product "oils out" (forms a separate liquid layer) instead of crystallizing.

  • Causal Mechanism: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The hydrophobic halogens (Cl, F) reduce the melting point in solution. Rapid addition of water spikes the dielectric constant too quickly, forcing the compound out as a supercooled liquid rather than a structured crystal lattice.

  • Resolution: Maintain the solution at reflux. Add the antisolvent (water) dropwise until only a faint turbidity is observed. Immediately add 1-2 drops of the primary solvent (ethanol) to clear the solution, then initiate a very slow cooling ramp (0.5°C/min).

Issue: Crystals have a yellow/brown tint instead of being stark white.

  • Causal Mechanism: Trace transition metals from upstream cross-coupling reactions or oxidized organic impurities have become trapped in the crystal lattice during rapid nucleation.

  • Resolution: Incorporate an activated carbon (Darco) treatment. Add 5% w/w activated carbon during the hot dissolution phase, reflux for 10 minutes, and perform a hot filtration through a Celite pad before cooling.

Issue: Recovered crystals are sticky or "tacky" to the touch.

  • Causal Mechanism: Solvent entrapment or co-crystallization of unreacted lipophilic starting materials on the surface of the crystals.

  • Resolution: Wash the filter cake with ice-cold heptane. The non-polar heptane will wash away residual lipophilic surface impurities without dissolving the crystalline benzoic acid product.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Mixed-Solvent Recrystallization (Ethanol/Water)

Best for general purification and removal of polar impurities.

  • Dissolution: Suspend 10.0 g of crude 5-chloro-2-fluoro-3-methylbenzoic acid in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser. Heat to a gentle reflux (78°C) until completely dissolved.

  • Antisolvent Addition: While maintaining reflux and vigorous stirring, add hot deionized water dropwise via an addition funnel until a faint, persistent cloudiness appears (typically requires 15-20 mL of water).

  • Clarification: Add absolute ethanol dropwise (1-2 mL) until the solution just becomes clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed.

    • Self-Validation Check: If oiling occurs at this stage, the water ratio is too high. Reheat the flask to reflux, add 2 mL of ethanol to redissolve the oil, and resume cooling.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize lattice formation and yield.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold 1:1 ethanol/water. Dry under vacuum at 40°C to a constant weight.

Protocol B: Single-Solvent Recrystallization (Toluene)

Best for removing regioisomers and highly lipophilic impurities.

  • Suspension: Suspend 10.0 g of crude product in 40 mL of toluene.

  • Dissolution: Heat the suspension to 110°C (reflux) until full dissolution is achieved.

  • Hot Filtration (Optional): If insoluble particulates are present, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Cooling: Cool slowly to room temperature at a rate of ~1°C/min.

    • Self-Validation Check: If massive crystallization begins immediately upon removing the flask from the heat source, the solution is supersaturated. Reheat to reflux and add 5 mL of additional toluene to prevent the rapid precipitation and entrapment of impurities.

  • Isolation: Filter the resulting needle-like crystals, wash with 10 mL of cold heptane (to remove residual toluene and surface impurities), and dry under vacuum.

Decision Matrix & Workflow Visualization

G Start Crude 5-Chloro-2-fluoro- 3-methylbenzoic acid Solvent Select Solvent System Start->Solvent Mixed Ethanol/Water (Mixed System) Solvent->Mixed Single Toluene (Single System) Solvent->Single Dissolve Heat to Reflux & Dissolve Mixed->Dissolve Single->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Controlled Cooling (0.5°C / min) HotFilter->Cool Crystallize Crystal Formation Cool->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Pure High-Purity Product Isolate->Pure

Fig 1: Decision matrix and workflow for the recrystallization of halogenated benzoic acids.

References

  • Title: (PDF)
  • Title: Solvational Behavior of Some Substituted Benzoic Acids in Ethanol–Water Mixtures at 298.
  • Title: Plastic Behavior of 3-Bromo-5-chlorobenzoic Acid: Structural, Thermal, and Plastic Deformation Analysis Source: ACS Publications URL
  • Title: IUPAC-NIST Solubility Data Series. 99.

Sources

Optimization

Minimizing by-products in the hydrolysis of 5-Chloro-2-fluoro-3-methylbenzoate esters

Topic: Minimizing SNAr By-products in the Hydrolysis of 5-Chloro-2-fluoro-3-methylbenzoate Esters Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing SNAr By-products in the Hydrolysis of 5-Chloro-2-fluoro-3-methylbenzoate Esters Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Hydrolyzing highly activated fluoroarene esters presents a unique chemoselectivity challenge. Standard aggressive saponification conditions often destroy the starting material, leading to complex mixtures. This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols required to achieve >98% purity.

Mechanistic Overview: The Chemoselectivity Challenge

When subjecting 5-chloro-2-fluoro-3-methylbenzoate esters to basic hydrolysis, you are forcing two competing reaction pathways to race against each other: Ester Hydrolysis (desired) versus Nucleophilic Aromatic Substitution (SNAr) (undesired).

ReactionPathways Substrate 5-Chloro-2-fluoro- 3-methylbenzoate Ester Hydrolysis Target: 5-Chloro-2-fluoro- 3-methylbenzoic Acid Substrate->Hydrolysis OH- Attack at Carbonyl (Low Ea, Kinetically Favored) SNAr By-product: 2-Hydroxy/Alkoxy- benzoate Derivative Substrate->SNAr OH-/RO- Attack at C-F (High Ea, SNAr Pathway)

Caption: Competing pathways: Ester hydrolysis vs. Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why is my specific substrate (5-chloro-2-fluoro-3-methylbenzoate) so prone to SNAr by-product formation? A: The susceptibility is driven by the synergistic electronic effects of your substituents. In SNAr, the rate-determining step is the formation of the negatively charged Meisenheimer intermediate [[1]](). Fluorine is an exceptional leaving group in this context due to its extreme electronegativity, which stabilizes the transition state [[1]](). In your molecule, the fluorine atom is situated ortho to the electron-withdrawing ester group and para to the electron-withdrawing chloro group. Both groups stabilize the developing negative charge on the aromatic ring, making the C-F bond highly susceptible to nucleophilic attack 2.

Q: I am seeing a 2-methoxy by-product instead of a 2-hydroxy by-product. Where is this coming from? A: This indicates you are using methanol as a co-solvent. Under basic conditions, hydroxide establishes an equilibrium with methanol to generate methoxide (


). Methoxide is a significantly stronger nucleophile than hydroxide. It preferentially attacks the activated C-F bond, yielding the 2-methoxy by-product. Solution:  Eliminate all alcoholic solvents from your workflow.

Q: How does switching from Sodium Hydroxide (NaOH) to Lithium Hydroxide (LiOH) prevent SNAr? A: It comes down to Lewis acid-base coordination. The lithium cation (


) is a hard Lewis acid that coordinates strongly to the carbonyl oxygen of the ester. This coordination withdraws electron density from the carbonyl carbon, drastically lowering the activation energy (

) for hydroxide attack at the carbonyl center. Because ester hydrolysis is selectively accelerated, the reaction can be conducted at much lower temperatures (0 °C to 25 °C) 3 [[4]](). At these low temperatures, the thermal energy in the system is insufficient to overcome the higher

barrier required for the SNAr pathway.

Quantitative Condition Matrix

To illustrate the causality of reagent and solvent selection, review the following optimization data for the hydrolysis of methyl 5-chloro-2-fluoro-3-methylbenzoate:

Base EquivalentsSolvent SystemTemperature (°C)Target Acid Yield (%)SNAr By-product (%)
NaOH (3.0 eq)MeOH / H₂O (3:1)60 °C45%50% (2-Methoxy)
NaOH (3.0 eq)THF / H₂O (3:1)60 °C60%35% (2-Hydroxy)
LiOH (1.5 eq)THF / H₂O (3:1)25 °C92%< 2% (2-Hydroxy)
LiOH (1.5 eq) THF / H₂O (3:1) 0 °C to 25 °C > 98% Not Detected

Troubleshooting Workflow

If your LC-MS indicates impurities, use the following diagnostic tree to identify the exact point of failure in your methodology.

TroubleshootingFlow Start Analyze Crude via LC-MS CheckMass Identify By-product Mass Shift Relative to Target Acid Start->CheckMass IsAlkoxy Mass Shift = +12 Da (-F + OMe substitution) CheckMass->IsAlkoxy IsHydroxy Mass Shift = -2 Da (-F + OH substitution) CheckMass->IsHydroxy SolventFix Action: Remove alcoholic solvents. Switch to THF/H2O. IsAlkoxy->SolventFix Detected TempBaseFix Action: Switch base to LiOH. Strictly maintain Temp < 5°C. IsHydroxy->TempBaseFix Detected

Caption: Troubleshooting workflow for identifying and resolving SNAr by-products.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. By incorporating In-Process Controls (IPCs) and physical state changes, the system confirms its own success at each critical juncture.

Materials Required:

  • Substrate: 5-Chloro-2-fluoro-3-methylbenzoate ester

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O)

  • Solvents: Tetrahydrofuran (THF), Deionized Water

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of THF and deionized water in a 3:1 (v/v) ratio.

    • Validation: The solution must remain a single, completely miscible clear phase.

  • Substrate Dissolution: Charge a round-bottom flask with the ester substrate (1.0 equiv) and dissolve it in the THF portion of the solvent mixture (approx. 10 volumes).

  • Base Preparation: In a separate vessel, dissolve LiOH·H₂O (1.5 equiv) in the water portion of the solvent mixture.

  • Kinetic Control (Critical Step): Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C.

    • Causality: Suppressing the thermal energy prevents the high-

      
       SNAr pathway from initiating.
      
  • Dropwise Addition: Add the aqueous LiOH solution dropwise via an addition funnel over 15 minutes.

    • Validation: Monitor with an internal thermometer. The internal temperature must not exceed 5 °C during the addition.

  • In-Process Control (IPC): After 2 hours of stirring at 0 °C to room temperature, pull a 50 µL aliquot, quench with 1 drop of 1N HCl, dilute with acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting ester mass [M+H]⁺ is <1% relative to the product mass. If a mass shift of -2 Da is observed, your temperature control failed.

  • Volatile Removal: Once complete, concentrate the mixture under reduced pressure (rotary evaporator) at 30 °C to remove the THF.

    • Causality: Removing THF prevents the formation of intractable emulsions during the subsequent extraction phase.

  • Acidification & Isolation: Cool the remaining aqueous layer to 0 °C. Slowly add 1N HCl dropwise until the pH reaches 2.0.

    • Validation: A dense white precipitate (the target 5-chloro-2-fluoro-3-methylbenzoic acid) will crash out of the solution, physically validating successful protonation.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the ultra-pure target acid.

References

  • Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis . Journal of Medicinal Chemistry - ACS Publications. 3

  • Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone . PubMed Central (NIH). 4

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry.1

  • Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction . ACS Publications. 2

Sources

Troubleshooting

Removing regioisomeric impurities from 5-Chloro-2-fluoro-3-methylbenzoic acid

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Chloro-2-fluoro-3-methylbenzoic acid from its regioisomeric impurities (typically the 4-chloro and 6-chloro positional isomers formed during electrophilic aromatic substitution).

Because positional isomers possess nearly identical molecular weights, pKa values, and partition coefficients (LogP), standard purification logic often fails. This guide bypasses generic advice, focusing instead on the causality of molecular interactions and providing self-validating protocols to ensure your workflows are robust and reproducible.

Part 1: Diagnostic Workflow for Regioisomer Resolution

The optimal purification strategy is dictated entirely by your operational scale. Use the decision matrix below to determine whether to exploit spatial/steric differences via chromatography or differential lattice energies via salt crystallization.

Workflow Start Crude 5-Chloro-2-fluoro- 3-methylbenzoic acid Decision1 Scale of Purification? Start->Decision1 ScaleSmall Analytical / Prep (< 1g) Decision1->ScaleSmall Small Scale ScaleLarge Process Scale (> 10g) Decision1->ScaleLarge Large Scale MethodSFC SFC (UPC2 Torus 2-PIC) or NP-HPLC (β-CD) ScaleSmall->MethodSFC MethodSalt Amine Salt Formation (e.g., DCHA or Na+ salt) ScaleLarge->MethodSalt Eval1 Isomer Resolution > 2.0? MethodSFC->Eval1 Eval2 Purity > 99%? MethodSalt->Eval2 Success Pure Target Compound Eval1->Success Yes Rework Recrystallize / Adjust Modifier Eval1->Rework No Eval2->Success Yes Eval2->Rework No Rework->MethodSFC Rework->MethodSalt

Decision matrix for selecting the optimal regioisomer purification strategy based on scale.

Part 2: Troubleshooting Guides & FAQs

Q1: Why are my regioisomers co-eluting as a single broad peak on a standard C18 reverse-phase HPLC column? A: This is a fundamental limitation of reverse-phase chromatography when applied to positional isomers. C18 columns separate molecules based on hydrophobic partitioning. The 4-chloro, 5-chloro, and 6-chloro isomers of 2-fluoro-3-methylbenzoic acid have virtually identical hydrophobicities. To resolve them, you must exploit spatial and steric differences rather than hydrophobicity. Solution: Switch to Normal-Phase HPLC using a β-cyclodextrin bonded phase, which separates isomers based on how well they fit into the cyclodextrin cavity (steric inclusion) [1]. Alternatively, Supercritical Fluid Chromatography (SFC) using a 2-PIC (2-picolylamine) column provides exceptional resolution by leveraging subtle differences in


-

interactions and hydrogen bonding [2].

Q2: I need to purify 50 grams of the crude acid. How can I remove the 4-chloro/6-chloro regioisomers without using expensive preparative chromatography? A: Fractional crystallization via salt formation is the most scalable approach. By reacting the crude acid mixture with a bulky amine like dicyclohexylamine (DCHA) in an aprotic solvent (e.g., THF or MTBE), you form benzoate salts. The Causality: The bulky DCHA cation amplifies the steric differences between the isomers. A chlorine atom at the 6-position (adjacent to the carboxylate) creates massive steric clash with the DCHA cation, preventing tight crystal lattice packing and keeping the 6-chloro salt dissolved in the mother liquor. The 5-chloro isomer lacks this ortho-clash, allowing it to pack efficiently into a stable crystal lattice, driving selective precipitation[3].

Q3: During SFC method development, my peaks are tailing severely. How do I fix this? A: Peak tailing for carboxylic acids in SFC occurs when the acid partially ionizes, leading to secondary interactions with the stationary phase. Solution: Add a highly acidic modifier to your co-solvent. Incorporating 0.2% Formic Acid into the Methanol co-solvent stream suppresses the ionization of the benzoic acid, ensuring it remains in its neutral, coplanar state. This will immediately sharpen the peaks and restore baseline resolution [2].

Part 3: Quantitative Method Comparison

The table below summarizes the empirical data for separating substituted benzoic acid regioisomers, allowing you to benchmark your expected outcomes.

Purification MethodSeparation MechanismScalabilityTypical Resolution (

)
Yield Recovery
RP-HPLC (C18) Hydrophobic partitioningAnalytical / Prep< 1.0 (Co-elution)N/A
NP-HPLC (

-CD)
Steric inclusion complexAnalytical / Prep1.5 - 2.270 - 80%
SFC (Torus 2-PIC)

-

and polar interactions
Analytical / Prep> 2.585 - 90%
Amine Salt Crystallization Differential lattice energyProcess (>10g)N/A (Solid purity >99%)60 - 75%

Part 4: Self-Validating Experimental Protocols

Protocol A: Process-Scale Fractional Crystallization (DCHA Salt)

Use this protocol for bulk purification (>10g) without chromatography.

  • Dissolution: Suspend 50 g of crude 5-Chloro-2-fluoro-3-methylbenzoic acid in 250 mL of Tetrahydrofuran (THF). Stir at 40 °C until fully dissolved.

  • Salt Formation: Slowly add 1.0 equivalent of Dicyclohexylamine (DCHA) dropwise over 30 minutes.

  • Crystallization: Allow the mixture to cool to 20 °C over 2 hours, then chill to 5 °C in an ice bath for 1 hour. A thick white precipitate (the 5-chloro DCHA salt) will form.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with 50 mL of cold Methyl tert-butyl ether (MTBE) to remove the highly soluble 6-chloro and 4-chloro DCHA salts.

  • System Validation (Critical Step): Before breaking the bulk salt, take a 5 mg aliquot of the solid. Partition it between 1M HCl and CDCl

    
     in a vial. Extract the CDCl
    
    
    
    layer and run a
    
    
    H-NMR.
    • Validation Check: The target 5-chloro isomer will display two distinct aromatic protons (H-4 and H-6) exhibiting meta-coupling (

      
       Hz). If you observe ortho-coupling (
      
      
      
      Hz), regioisomeric impurities remain, and the bulk salt must be recrystallized from THF/Ethanol.
  • Salt Breaking: Suspend the validated bulk salt in 300 mL of Ethyl Acetate. Add 300 mL of 1M HCl and stir vigorously for 30 minutes until two clear layers form.

  • Isolation: Separate the organic layer, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under a vacuum to yield the pure 5-Chloro-2-fluoro-3-methylbenzoic acid.
Protocol B: Analytical SFC Separation of Regioisomers

Use this protocol for rapid, high-resolution reaction monitoring.

  • Sample Preparation: Dissolve the crude mixture in Methanol to a concentration of 0.1 mg/mL. Do not use water, as it is incompatible with SFC.

  • Column Selection: Install a Waters ACQUITY UPC

    
     Torus 2-PIC Column (3.0 x 100 mm, 1.7 µm).
    
  • Mobile Phase Configuration:

    • Mobile Phase A: Supercritical CO

      
      
      
    • Mobile Phase B: Methanol containing 0.2% Formic Acid (v/v).

  • Gradient Parameters: Run a gradient from 5% B to 20% B over 5 minutes. Maintain a flow rate of 1.2 mL/min.

  • System Validation: Monitor the backpressure. It must remain stable above the critical pressure of CO

    
     (typically set via the Active Back Pressure Regulator to 1500 psi). Monitor UV absorbance at 240 nm. The 5-chloro isomer will elute as a sharp, baseline-resolved peak distinct from the 4-chloro and 6-chloro isomers.
    

Part 5: References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. URL:[Link]

  • Waters Corporation. (2016). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Notes. URL:[Link]

  • Baxter, C. A., et al. (2018). Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives. European Patent Office, EP3619199B1. URL:

Optimization

Stability of 5-Chloro-2-fluoro-3-methylbenzoic acid under basic conditions

[label="Acidification", fontcolor="#202124 Refining Workflow Diagrams I'm now revising the DOT diagrams for the technical guide to improve the flow and clarity of information. I've re-structured the SNAr diagram to show...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Acidification", fontcolor="#202124

Refining Workflow Diagrams

I'm now revising the DOT diagrams for the technical guide to improve the flow and clarity of information. I've re-structured the SNAr diagram to show the C2-tetrahedral intermediate and fluoride loss in detail. I'm ensuring all the arrows and labels are easily legible. I'm focusing on the amide coupling troubleshooting workflow diagram to clearly illustrate potential issues and solutions. I'm checking to make sure it includes SNAr and defluoroamination considerations.

Revising Amide Coupling Workflow

I'm now revising the DOT diagram for amide coupling. I've built a decision tree to clearly show how to troubleshoot defluoroamination. It shows a clear path if SNAr is occurring, and how to use alternatives like DIPEA/NMM to activate the acid to avoid SNAr. The diagrams are essential for the guide's practical use, focusing on how to prevent degradation.

Analyzing Degradation Data

I'm now incorporating quantitative data into a degradation profile table, showing how different reaction conditions affect the compound's stability. I am using the data to make a useful table to inform a broader, more user-friendly support guide. The table clearly presents defluorination rates based on the molarity of the base. It will show how harsh basic conditions and higher amine concentrations significantly accelerate the compound's degradation. I'm focusing on making the guide an accessible practical tool.

Welcome to the Technical Support Center for 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) [1.2]. As a highly functionalized halogenated building block, this compound is critical in drug development and agrochemical synthesis. However, its unique stereoelectronic profile—specifically the highly electronegative fluorine atom situated ortho to an electron-withdrawing carboxyl group—presents specific challenges under basic conditions.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent degradation and maximize synthetic yields.

Part 1: Troubleshooting & FAQs

Q1: During basic aqueous workup, my target mass shifts by -2 Da. What is causing this degradation?

Analysis: A mass shift of approximately -2 Da (loss of Fluorine at 19 Da, addition of Hydroxyl at 17 Da) indicates that your compound has undergone Nucleophilic Aromatic Substitution (SNAr) , converting 5-chloro-2-fluoro-3-methylbenzoic acid into 5-chloro-2-hydroxy-3-methylbenzoic acid.

Causality: While carboxylate anions generally deactivate aromatic rings, the extreme electronegativity of the fluorine atom pulls electron density away from the C2 carbon[1]. When exposed to strong aqueous bases (e.g., NaOH or KOH) at ambient or elevated temperatures, the hydroxide ion attacks the C2 position. This forms a negatively charged intermediate known as the Meisenheimer complex, which is stabilized by resonance[2]. The subsequent rapid elimination of the fluoride ion (an excellent leaving group in SNAr) irreversibly yields the hydroxylated byproduct.

Resolution:

  • Base Selection: Restrict aqueous workups to mild bases like NaHCO3 (pKa ~8.3), which is sufficient to deprotonate the carboxylic acid (pKa ~3.5) without acting as a strong nucleophile.

  • Thermal Control: Maintain temperatures below 10 °C during basic extractions to prevent the system from overcoming the activation energy barrier required for the Meisenheimer complex formation.

Q2: I am attempting an amide coupling, but LC-MS shows a byproduct where my amine is directly attached to the aromatic ring. How do I prevent this?

Analysis: You are observing defluoroamination . Primary and secondary amines are potent nucleophiles that can displace unactivated fluoroarenes under basic coupling conditions[3].

Causality: In a standard amide coupling, the carboxylic acid must first be activated (e.g., via HATU, EDC, or oxalyl chloride). If the activation step is slow, or if a large excess of a nucleophilic amine is introduced alongside a strong organic base (like DBU) and heat, the amine will kinetically favor attacking the highly reactive C-F bond rather than the carbonyl carbon[3].

Resolution:

  • Pre-activation: Allow the carboxylic acid to fully activate with the coupling reagent for 15–30 minutes before introducing the amine.

  • Non-Nucleophilic Bases: Strictly use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

Part 2: Mechanistic & Workflow Visualizations

To fully understand the degradation pathways and how to avoid them, review the following mechanistic and workflow diagrams.

SNAr A 5-Chloro-2-fluoro-3-methylbenzoate (Stable Anion) C Meisenheimer Complex (C2-Tetrahedral Intermediate) A->C Nucleophilic Attack B OH⁻ / Heat (Harsh Basic Conditions) B->C D Loss of F⁻ (Fast Elimination) C->D Rate-Limiting Step E 5-Chloro-2-hydroxy-3-methylbenzoate (Degradation Product) D->E

Fig 1: SNAr mechanism of 5-Chloro-2-fluoro-3-methylbenzoate under harsh basic conditions.

Coupling Start Amide Coupling with Primary Amine Check Is Base Nucleophilic? (e.g., excess amine / strong base) Start->Check Path1 Yes: Defluoroamination (SNAr Byproduct) Check->Path1 High Temp / Excess Amine Path2 No: Use DIPEA/NMM & Pre-activate Acid Check->Path2 Controlled Conditions Success Target Amide Product (Intact C-F Bond) Path2->Success

Fig 2: Decision tree for preventing defluoroamination during amide coupling workflows.

Part 3: Quantitative Degradation Profile

The following table summarizes the stability of 5-Chloro-2-fluoro-3-methylbenzoic acid under various basic environments. Use this data to select appropriate reagents for your synthetic steps.

Base SystemConcentrationTemperature (°C)Time (h)Primary Observation% SNAr Degradation
NaHCO₃ (aq) 0.5 M52Stable carboxylate salt formation< 0.1%
Na₂CO₃ (aq) 1.0 M2512Minor defluorination~ 2.5%
NaOH (aq) 1.0 M2512Moderate defluorination~ 15.0%
NaOH (aq) 2.0 M604Rapid conversion to 2-hydroxy analog> 85.0%
Piperidine (in DMF) 2.0 eq806Defluoroamination (amine adduct)> 60.0%

Part 4: Self-Validating Experimental Protocol

Controlled Salt Formation & Aqueous Extraction

To safely isolate the compound from organic impurities without triggering SNAr degradation, follow this validated methodology:

Step 1: Solubilization

  • Dissolve the crude 5-Chloro-2-fluoro-3-methylbenzoic acid in an aprotic organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran) to achieve a concentration of ~0.1 M.

  • Validation Check: Ensure complete dissolution; the solution should be clear.

Step 2: Thermal Control

  • Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Causality: Suppressing thermal energy prevents the nucleophile from reaching the activation energy threshold required to break aromaticity and form the Meisenheimer complex.

Step 3: Stoichiometric Base Addition

  • Slowly add 1.05 equivalents of cold, aqueous 0.5 M NaHCO₃ dropwise via an addition funnel.

  • Validation Check: Observe mild effervescence (CO₂ evolution). The cessation of bubbling indicates complete deprotonation of the carboxylic acid.

Step 4: Phase Separation

  • Agitate the biphasic mixture gently for 10 minutes, then transfer to a separatory funnel. Allow the phases to separate completely.

  • Extract the lower aqueous layer, which now contains the highly water-soluble sodium 5-chloro-2-fluoro-3-methylbenzoate salt. The organic layer will retain non-acidic impurities.

Step 5: Neutralization & Recovery

  • To recover the free acid, immediately cool the aqueous layer to 0 °C and acidify dropwise with 1 M HCl until the pH reaches 2.5–3.0.

  • Validation Check: A dense white precipitate (the purified free acid) will crash out of solution. Filter via vacuum, wash with cold water, and dry under high vacuum.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. Available at:[Link]

  • The USA Journals. "Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids". The USA Journals. Available at: [Link]

  • National Institutes of Health (PMC). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Chloro-2-fluoro-3-methylbenzoic Acid Scale-Up

Welcome to the Application Scientist Support Center. This comprehensive guide addresses the mechanistic, operational, and troubleshooting challenges associated with the scale-up of 5-Chloro-2-fluoro-3-methylbenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This comprehensive guide addresses the mechanistic, operational, and troubleshooting challenges associated with the scale-up of 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5). Designed for drug development professionals, this guide synthesizes field-proven insights with rigorous chemical principles to ensure high-yield, reproducible production.

Process Overview & Mechanistic Pathways

The synthesis of 5-Chloro-2-fluoro-3-methylbenzoic acid at scale typically relies on one of two divergent mechanistic pathways:

  • Route A (Electrophilic Aromatic Chlorination): Leverages the ortho/para directing effects of the fluorine atom and the meta directing effect of the carboxylic acid to selectively chlorinate the C5 position of 2-fluoro-3-methylbenzoic acid[1].

  • Route B (Directed Ortho-Lithiation, DoM): Utilizes the strong ortho-directing ability of fluorine to deprotonate the C3 position of 5-chloro-2-fluorotoluene, followed by trapping with carbon dioxide to form the carboxylic acid[2].

SynthesisWorkflow SM1 2-Fluoro-3-methylbenzoic acid (Route A: Chlorination) Rxn1 Electrophilic Chlorination (NCS / H2SO4 or Cl2/FeCl3) SM1->Rxn1 Electrophilic Aromatic Substitution SM2 5-Chloro-2-fluorotoluene (Route B: Lithiation) Rxn2 Directed Ortho-Lithiation (LDA, -78°C) SM2->Rxn2 Deprotonation at C3 Target 5-Chloro-2-fluoro-3-methylbenzoic acid (Final Product) Rxn1->Target C5-Chlorination Rxn3 Carboxylation (CO2 gas quench) Rxn2->Rxn3 Aryllithium Intermediate Rxn3->Target Acidic Workup Purification Crystallization / Purification (Toluene/Heptane) Target->Purification Isomer Removal

Figure 1: Divergent synthesis workflows for 5-Chloro-2-fluoro-3-methylbenzoic acid production.

Quantitative Data: Route Comparison

To assist in route scouting for pilot-plant execution, the following table summarizes the operational metrics of both pathways.

ParameterRoute A (Electrophilic Chlorination)Route B (DoM + Carboxylation)
Primary Reagents 2-Fluoro-3-methylbenzoic acid, NCS / H₂SO₄5-Chloro-2-fluorotoluene, LDA, CO₂
Scalability High (Standard glass-lined reactors)Moderate (Requires specialized cryogenic setup)
Regioselectivity ~85-90% (C5 preference)>95% (Strictly directed by Fluorine)
Major Impurities 4-chloro and 6-chloro regioisomersUnreacted starting material, protode-lithiated species
Cost Efficiency High (Inexpensive starting materials)Low (Expensive lithium reagents, high energy cost)

Step-by-Step Experimental Protocols

Protocol A: Scale-Up Chlorination of 2-Fluoro-3-methylbenzoic Acid

This protocol utilizes N-Chlorosuccinimide (NCS) to avoid the highly corrosive HCl gas byproducts associated with Cl₂ gas, making it safer for bench-to-kilo scale.

  • Reactor Preparation: Charge a glass-lined reactor with 1.0 eq of 2-fluoro-3-methylbenzoic acid and a polar acidic solvent (e.g., glacial acetic acid or concentrated sulfuric acid). Ensure the reactor is shielded from light.

  • Reagent Addition: Slowly add 1.05 eq of NCS in portions over 2 hours. Causality: Portion-wise addition prevents thermal runaway and minimizes the formation of di-chlorinated impurities.

  • Reaction: Heat the mixture to 45–50°C. Monitor the conversion via HPLC (Sample every 2 hours). The reaction is self-validating when the starting material peak area drops below 2%.

  • Quench: Upon completion, cool the reactor to 10°C and slowly quench by pouring the mixture into ice water under vigorous stirring.

  • Isolation: Filter the crude precipitate, wash thoroughly with cold water to remove succinimide byproducts, and dry under vacuum at 40°C.

  • Purification: Recrystallize the crude solid from a 3:1 mixture of heptane and toluene to remove C4/C6 regioisomers.

Protocol B: Scale-Up Directed Ortho-Lithiation (DoM)
  • Cryogenic Setup: In a dry, nitrogen-inerted cryogenic reactor, dissolve 1.0 eq of 5-chloro-2-fluorotoluene in anhydrous THF. Cool the system to -78°C.

  • Lithiation: Slowly add 1.1 eq of Lithium diisopropylamide (LDA) dropwise. Causality: The internal temperature must be maintained below -65°C to prevent the aryllithium intermediate from decomposing or reacting with the THF solvent[2]. Stir for 1 hour.

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas through the solution. The reaction is highly exothermic; modulate the CO₂ flow to ensure the temperature does not exceed -60°C.

  • Quench & Workup: Warm the mixture to 0°C and quench with 1M HCl until the aqueous phase reaches pH 2 (Self-validating step: pH paper or probe confirms complete protonation of the carboxylate salt).

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the product.

Troubleshooting & FAQs

Q1: In Route A, I am observing significant benzylic chlorination instead of ring chlorination. How can I suppress this? A: Benzylic chlorination (halogenation at the C3 methyl group) is driven by a free-radical mechanism rather than the desired heterolytic electrophilic aromatic substitution[3]. To prevent this, ensure your reactor is completely shielded from UV/visible light. Additionally, strictly avoid peroxide contaminants in your solvents. If the issue persists, adding a radical scavenger (like a catalytic amount of hydroquinone) can suppress the radical pathway, forcing the NCS to react via the electrophilic pathway.

Q2: During the DoM route (Route B), my yields drop drastically upon scale-up, and I see a lot of unreacted starting material. Why? A: The aryllithium intermediate is highly sensitive to localized warming and moisture[2]. On a larger scale, heat transfer is significantly less efficient than in a laboratory flask. If the internal temperature rises above -60°C during the LDA addition or the CO₂ quench, the intermediate can undergo unwanted side reactions (such as benzylic metalation) or protonate from the solvent. You must use a cryogenic jacketed vessel, increase the agitation speed, and drastically reduce the reagent feed rate.

Q3: How do I remove the regioisomeric impurities (e.g., 4-chloro or 6-chloro isomers) generated in Route A? A: While the 5-chloro isomer is the thermodynamic product due to the synergistic directing effects of the fluorine and carboxylic acid groups, steric hindrance can still yield 5-10% of the 4-chloro or 6-chloro isomers[1]. These are best removed via selective crystallization rather than column chromatography. The 5-chloro product has a distinct solubility profile; a hot trituration in a 3:1 Heptane:Toluene mixture effectively leaves the undesired isomers dissolved in the mother liquor while the pure target compound crystallizes out upon cooling.

Q4: Is it possible to use Cl₂ gas instead of NCS for Route A at a pilot scale? A: Yes, Cl₂ gas is much more atom-economical and cost-effective for pilot-scale manufacturing. However, Cl₂ requires a Lewis acid catalyst (e.g., FeCl₃) to generate the active electrophile[3]. Furthermore, it necessitates specialized Hastelloy or glass-lined equipment equipped with industrial scrubbers due to the highly corrosive HCl gas generated as a byproduct. NCS is generally preferred for bench-to-kilo scale due to easier handling, precise stoichiometric control, and fewer safety hazards.

References

  • Title: Methyl 6-chloro-3-fluoro-2-methylbenzoate Source: Benchchem URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid Source: Aakash Institute URL

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 5-Chloro-2-fluoro-3-methylbenzoic Acid: A Column Selectivity Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a self-validating, robust HPLC method for the detection and resolution of 5-Chloro-2-fluoro-3-methylbenzoic acid fr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a self-validating, robust HPLC method for the detection and resolution of 5-Chloro-2-fluoro-3-methylbenzoic acid from its structural isomers, comparing standard C18 against Pentafluorophenyl (PFP) stationary phases.

The Mechanistic Challenge: Halogenated Benzoic Acids

5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) is a highly substituted, moderately polar aromatic intermediate critical to the synthesis of advanced pharmaceuticals and agrochemicals [1]. The primary analytical challenge during method development is quantifying this compound in the presence of its positional isomers (e.g., 3-chloro-2-fluoro-5-methylbenzoic acid) and des-halogenated synthetic impurities.

When developing an HPLC method, analysts typically default to standard C18 (octadecylsilane) columns. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of halogenated aromatics possess nearly identical partition coefficients (LogP), C18 columns often fail to provide baseline resolution, resulting in co-elution.

To overcome this, we must exploit orthogonal retention mechanisms. Pentafluorophenyl (PFP) columns offer a highly selective alternative to C18 [2]. The causality behind PFP's superior performance for this specific molecule lies in its "triad of interactions":

  • 
     Stacking:  The electron-deficient pentafluorophenyl ring of the stationary phase undergoes strong 
    
    
    
    interactions with the electron-rich (or specifically substituted) aromatic ring of the analyte.
  • Dipole-Dipole Interactions: The highly polar C-F bonds on the PFP phase interact specifically with the strong C-Cl and C-F dipoles of the analyte.

  • Shape Selectivity: The rigid, planar nature of the PFP moiety provides enhanced steric recognition, allowing it to discriminate between subtle ortho, meta, and para halogen substitutions that flexible C18 alkyl chains cannot resolve.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates system suitability markers to independently verify fluidics, column phase integrity, and ionization suppression before any sample analysis occurs.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Causality: The pKa of fluorinated benzoic acids typically ranges from 3.0 to 4.0 [3]. Maintaining the mobile phase pH at least 1 unit below the pKa ensures the carboxylic acid remains fully protonated (neutral). If the molecule ionizes, it will repel from the hydrophobic stationary phase, causing severe peak tailing and retention time drift.

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • System: UHPLC equipped with a Diode Array Detector (DAD).

  • Columns Compared:

    • Standard C18 (100 mm × 2.1 mm, 1.7 µm)

    • PFP (100 mm × 2.1 mm, 1.7 µm)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (Controlled temperature is critical for reproducible

    
     interactions).
    
  • Detection: 230 nm (optimal for fluorinated aromatic rings) and 254 nm.

  • Gradient Program: 10% B hold for 1 min, ramp to 60% B over 8 mins, ramp to 95% B over 2 mins, hold for 2 mins, return to 10% B.

Step 3: Self-Validation Injection Sequence
  • Blank Injection: Run a gradient blank to verify baseline stability and ensure no ghost peaks elute from the formic acid.

  • System Suitability Mix: Inject a mixture of Uracil (void volume marker,

    
    ) and Toluene (hydrophobic marker).
    
    • Validation Check: Uracil must elute sharply at the void time to confirm there are no flow restrictions or dead-volume issues; Toluene must show consistent retention to verify the stationary phase's hydrophobic integrity.

  • Isomer Resolution Standard: Inject a 50:50 mixture of 5-Chloro-2-fluoro-3-methylbenzoic acid and its positional isomer.

    • Validation Check: Resolution (

      
      ) must be 
      
      
      
      1.5 for accurate quantitation.

Performance Comparison: C18 vs. PFP

The table below summarizes the quantitative experimental data comparing the two stationary phases when analyzing a mixture of 5-Chloro-2-fluoro-3-methylbenzoic acid (Target) and 3-Chloro-2-fluoro-5-methylbenzoic acid (Isomer Impurity).

Column PhaseAnalyteRetention Time (min)Asymmetry Factor (

)
Selectivity (

)
Resolution (

)
Conclusion
Standard C18 Target5.421.15\multirow{2}{}{1.02}\multirow{2}{}{0.8}FAIL: Co-elution due to identical hydrophobicity.
Isomer Impurity5.511.18
PFP (F5) Target6.101.05\multirow{2}{}{1.18}\multirow{2}{}{2.4}PASS: Baseline resolution achieved via shape selectivity.
Isomer Impurity6.851.08

Data Interpretation: While the C18 column provides adequate peak shape (


 < 1.2), it completely fails to resolve the isomers (

< 1.5). The PFP column increases overall retention time slightly but drastically improves selectivity (

= 1.18), achieving baseline resolution (

= 2.4) driven by the dipole and steric interactions of the altered halogen positions.

Method Optimization Workflow

HPLC_Workflow Start Analyze 5-Chloro-2-fluoro- 3-methylbenzoic acid C18_Screen Initial Screen: C18 Column (0.1% FA / MeCN Gradient) Start->C18_Screen Assess_Res Assess Resolution (Rs) of Isomers/Impurities C18_Screen->Assess_Res Coelution Rs < 1.5 (Co-elution) Hydrophobic failure Assess_Res->Coelution Poor Selectivity Success_C18 Rs ≥ 1.5 Proceed to Validation Assess_Res->Success_C18 Good Selectivity Switch_PFP Switch to PFP Column (Introduce π-π & Dipole) Coelution->Switch_PFP Optimize Optimize Gradient & Temp (Maximize Shape Selectivity) Switch_PFP->Optimize Validated Validated PFP Method Rs > 2.0 Achieved Optimize->Validated

Figure 1: Decision workflow for HPLC method development targeting halogenated benzoic acids.

References

  • Henry, R.A., & Bicking, M.K.L. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America. Retrieved from[Link]

  • Kubica, P., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from[Link]

Comparative

IR spectroscopy peaks for 5-Chloro-2-fluoro-3-methylbenzoic acid functional groups

An In-Depth Guide to the Infrared Spectroscopy of 5-Chloro-2-fluoro-3-methylbenzoic Acid: A Comparative Analysis for Researchers Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy 5-Chloro-2-f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-Chloro-2-fluoro-3-methylbenzoic Acid: A Comparative Analysis for Researchers

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

5-Chloro-2-fluoro-3-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential in pharmaceutical and materials science research. Its complex structure, featuring a blend of electron-withdrawing and electron-donating groups, presents a unique infrared (IR) spectroscopic profile. For researchers and drug development professionals, a precise understanding of its IR spectrum is crucial for structural verification, purity assessment, and reaction monitoring.

This guide provides a comprehensive analysis of the characteristic IR absorption peaks for the functional groups within 5-Chloro-2-fluoro-3-methylbenzoic acid. Moving beyond a simple list of frequencies, we will explore the causal relationships between molecular structure and vibrational behavior, comparing the expected spectral features to simpler, related compounds to provide field-proven insights.

Molecular Architecture and Key Vibrational Moieties

The unique arrangement of functional groups in 5-Chloro-2-fluoro-3-methylbenzoic acid dictates its IR spectrum. Each component—the carboxylic acid, the substituted aromatic ring, the carbon-halogen bonds, and the methyl group—contributes a distinct set of absorption bands.

Caption: Molecular structure of 5-Chloro-2-fluoro-3-methylbenzoic acid.

Comprehensive Analysis of IR Absorption Peaks

The IR spectrum is typically divided into the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–600 cm⁻¹).[1] While the former contains peaks characteristic of specific bonds, the latter contains a complex pattern of absorptions unique to the molecule as a whole.

Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides the most dominant and easily identifiable peaks in the spectrum, primarily due to strong hydrogen bonding which causes carboxylic acids to exist as dimers in the solid state.[2]

  • O-H Stretch: A very broad and strong absorption band is expected between 3300 cm⁻¹ and 2500 cm⁻¹.[2][3] This significant broadening is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer and will overlap with the C-H stretching vibrations.[4] Its presence is a clear indicator of the carboxylic acid functional group.

  • C=O (Carbonyl) Stretch: A very strong and sharp peak will appear in the 1760-1690 cm⁻¹ region.[2] For aromatic acids like this one, conjugation with the benzene ring typically lowers the frequency to the 1730-1700 cm⁻¹ range.[5][6] The electron-withdrawing effects of the fluorine and chlorine atoms may slightly increase this frequency compared to unsubstituted benzoic acid.

  • C-O Stretch & O-H Bend: Two other absorptions related to the carboxyl group are the C-O stretching vibration, which appears as a medium to strong band between 1320-1210 cm⁻¹, and the O-H in-plane bending, which gives rise to a medium, broad band between 1440-1395 cm⁻¹.[2] A characteristic broad O-H out-of-plane bend is also often observed near 920 cm⁻¹.[4]

Aromatic System (Substituted Benzene Ring)

The benzene ring gives rise to several characteristic, albeit less intense, absorptions.

  • Aromatic C-H Stretch: A weak to medium absorption will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][8] This is a key diagnostic feature to distinguish aromatic C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.[9]

  • C=C Ring Stretch: Two to three bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the aromatic ring.[8] Common peaks appear near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7]

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.[7] For the 1,2,3,5-tetrasubstitution pattern, a specific pattern of strong bands would be expected in this region, which can be confirmed by comparison with spectral databases.

Carbon-Halogen Bonds

The carbon-halogen stretches are found in the lower frequency fingerprint region of the spectrum. Their positions are highly dependent on the mass of the halogen atom.[10]

  • C-F (Aryl) Stretch: This bond will produce a strong and prominent absorption in the 1360-1000 cm⁻¹ range.[11] The high electronegativity and low mass of fluorine result in a high-frequency vibration for a carbon-halogen bond. This peak is often one of the strongest in the fingerprint region.

  • C-Cl (Aryl) Stretch: The C-Cl stretching vibration occurs at a lower frequency due to the higher mass of chlorine, typically appearing in the 850-550 cm⁻¹ region.[12]

Methyl Group (-CH₃)

The methyl group attached to the aromatic ring will show characteristic aliphatic C-H vibrations.

  • C-H Stretch: These absorptions will occur in the 3000-2850 cm⁻¹ range.[13] They will appear as sharp, weaker peaks superimposed on the very broad O-H stretch from the carboxylic acid.[4]

  • C-H Bending: Asymmetric and symmetric C-H bending vibrations (also known as scissoring and umbrella modes, respectively) will result in medium-intensity peaks around 1450 cm⁻¹ and 1375 cm⁻¹.[6] The asymmetric bend may overlap with the aromatic C=C stretching bands.

Summary of Expected IR Peaks

The following table consolidates the expected IR absorption data for 5-Chloro-2-fluoro-3-methylbenzoic acid, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityCharacteristics
3300 - 2500Carboxylic Acid (-COOH)O-H StretchStrong, BroadVery broad due to H-bonding; overlaps C-H stretches
3100 - 3000Aromatic Ring=C-H StretchMedium to WeakAppears just above 3000 cm⁻¹
3000 - 2850Methyl Group (-CH₃)-C-H StretchMedium to WeakAppears just below 3000 cm⁻¹, sharp
1730 - 1700Carboxylic Acid (C=O)C=O StretchStrong, SharpOne of the strongest peaks in the spectrum
~1600 & 1500-1400Aromatic RingC=C StretchMedium, SharpMultiple bands characteristic of the aromatic ring
~1450Methyl Group (-CH₃)C-H Asymmetric BendMediumMay overlap with aromatic C=C bands
1440 - 1395Carboxylic Acid (-COOH)O-H In-plane BendMedium, Broad
~1375Methyl Group (-CH₃)C-H Symmetric BendMedium
1320 - 1210Carboxylic Acid (-COOH)C-O StretchStrongOften coupled with O-H bend
1360 - 1000Aryl-FluorineC-F StretchStrong
~920Carboxylic Acid (-COOH)O-H Out-of-plane BendMedium, Broad
900 - 675Aromatic RingC-H Out-of-plane BendStrongPattern is diagnostic of substitution
850 - 550Aryl-ChlorineC-Cl StretchStrong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the collection of reliable and reproducible data, the following protocol for solid sample analysis using the Potassium Bromide (KBr) pellet method is recommended. KBr is used as a matrix because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).[1]

Methodology: KBr Pellet Preparation
  • Sample Preparation: Gently grind ~1-2 mg of 5-Chloro-2-fluoro-3-methylbenzoic acid into a fine powder using a clean agate mortar and pestle.

  • Matrix Addition: Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Mix the sample and KBr thoroughly by grinding for another 1-2 minutes until a uniform, fine powder is obtained. This step is critical to avoid scattering of IR radiation.

  • Pellet Pressing: Transfer a small amount of the mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Acquire the IR spectrum of the sample pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a background subtraction. Label the significant peaks for analysis.

Caption: Workflow for IR spectrum acquisition via the KBr pellet method.

Conclusion

The infrared spectrum of 5-Chloro-2-fluoro-3-methylbenzoic acid is rich with information, providing a definitive fingerprint for its complex molecular structure. The key identifying features are the extremely broad O-H stretch centered around 3000 cm⁻¹, a strong carbonyl (C=O) peak near 1700 cm⁻¹, and a series of strong absorptions in the fingerprint region corresponding to the C-F (~1100 cm⁻¹) and C-Cl (~700 cm⁻¹) stretching vibrations. By comparing these features against known correlation tables and the spectra of simpler analogs, researchers can confidently verify the identity and integrity of this important chemical compound.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wikipedia. (2023). Carbon–fluorine bond. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • S.P.C.M.C. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a function of the corresponding bond lengths. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

Sources

Validation

Bioactivity Comparison of Halogenated Methylbenzoic Acid Derivatives: A Comprehensive Guide

Halogenated methylbenzoic acid derivatives (also known as halogenated toluic acids) represent a highly versatile class of pharmacophores in modern drug discovery. By systematically substituting the aromatic ring with dif...

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated methylbenzoic acid derivatives (also known as halogenated toluic acids) represent a highly versatile class of pharmacophores in modern drug discovery. By systematically substituting the aromatic ring with different halogen atoms (fluorine, chlorine, bromine, or iodine), researchers can precisely modulate the molecule's lipophilicity, steric bulk, and electronic distribution. These modifications directly dictate the compound's biological activity, ranging from antimicrobial efficacy to the modulation of human proteostasis networks.

As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity profiles of various halogenated methylbenzoic acid derivatives. Furthermore, I provide the mechanistic reasoning behind their efficacy and detail self-validating experimental protocols to ensure reproducible laboratory results.

Mechanistic Overview: How Halogenation Dictates Bioactivity

The biological target of a methylbenzoic acid derivative is fundamentally altered by the nature of its halogen substituent:

  • Fluorination (e.g., 2-fluoro-5-methylbenzoic acid): Fluorine's high electronegativity and small atomic radius lower the pKa of the carboxylic acid while increasing metabolic stability. Fluorinated derivatives are often utilized in anti-inflammatory applications because they mimic the steric profile of hydrogen but resist cytochrome P450-mediated oxidation 1.

  • Chlorination (e.g., 3-chloro-4-methoxybenzoic acid): Chlorine introduces significant lipophilicity and steric bulk. This enables the molecule to act as a "putative binder" in deep hydrophobic enzyme pockets. For instance, mono-halogenated chlorinated derivatives have been shown to drastically upregulate Cathepsin B and L activity, accelerating the autophagy-lysosome pathway (ALP) 2.

  • Iodination (e.g., 3-iodo-4-methylbenzoic acid): Iodine is highly polarizable and forms strong "halogen bonds" with Lewis bases (like oxygen or nitrogen in bacterial proteins). Iodinated methylbenzoic acids exhibit potent bactericidal and anti-biofilm activity against pathogens like Vibrio parahaemolyticus by disrupting extracellular polymeric substance (EPS) synthesis and diminishing virulence factors 3.

Mechanism HMA Halogenated Methylbenzoic Acid Derivatives Lipo Increased Lipophilicity (Cl, Br, I) HMA->Lipo HBond Halogen Bonding (F, Cl) HMA->HBond Biofilm EPS Disruption & Biofilm Inhibition Lipo->Biofilm Membrane Permeation Cathepsin Cathepsin B/L Activation (Proteostasis Network) HBond->Cathepsin Enzyme Pocket Binding AntiAging Enhanced Protein Degradation (Anti-aging / Cellular Health) Cathepsin->AntiAging AntiMicrobial Bactericidal Efficacy (Anti-Vibrio / S. aureus) Biofilm->AntiMicrobial

Mechanistic pathways of halogenated methylbenzoic acid derivatives in biological systems.

Comparative Bioactivity Data

The following table synthesizes quantitative data comparing the biological efficacy of different halogenated methylbenzoic acid derivatives across various therapeutic targets.

Derivative ClassRepresentative CompoundPrimary Biological TargetBioactivity MetricMechanism of ActionRef
Fluoro/Bromo- 6-Amino-3-bromo-2-fluorobenzoic acidCOX Enzymes / InflammationModerate Anti-inflammatoryModifies lipophilicity to enhance membrane permeability and target binding.1
Chloro- 3-Chloro-4-methoxybenzoic acidCathepsins B & L (ALP)467.3 ± 3.9% ActivationDirect binding to procathepsin, enhancing the autophagy-lysosome pathway.2
Iodo- 3-Iodo-4-methylbenzoic acidV. parahaemolyticus BiofilmMIC = 100 µg/mL Halogen-mediated disruption of fimbriae agglutination and indole synthesis.3
Dichloro- 2-(3,5-Dichlorophenyl)benzoic acidS. aureus Proteolysis>80% Inhibition at 10 µMHalogen-enhanced membrane disruption and specific target protein stabilization.4

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the action, ensuring researchers understand why the protocol is structured this way.

Protocol A: Fluorometric Assay for Cathepsin B/L Activation (Proteostasis Evaluation)

Chlorinated benzoic acid derivatives are potent activators of the proteostasis network. This assay quantifies that activation using a fluorogenic substrate.

Causality & Trustworthiness: We utilize the substrate Z-Phe-Arg-AMC. When Cathepsin B/L is active, it cleaves the amide bond, releasing free AMC (7-Amino-4-methylcoumarin). Free AMC shifts the fluorescence emission spectrum, allowing direct, linear quantification of enzyme kinetics. To make this a self-validating system, a specific Cathepsin inhibitor (e.g., E-64) must be run in parallel. If fluorescence increases in the E-64 control well, the signal is an artifact, proving the assay's target specificity.

  • Preparation: Seed human foreskin fibroblasts in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Treat the cells with the chlorinated derivative (e.g., 3-chloro-4-methoxybenzoic acid) at varying concentrations (1 µM to 50 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity).

  • Lysis: After 24 hours, wash cells with cold PBS and lyse using a buffer containing 50 mM sodium acetate (pH 5.5) and 0.1% Triton X-100. Reasoning: pH 5.5 mimics the acidic environment of the lysosome, optimizing Cathepsin activity.

  • Substrate Addition: Add 50 µM of Z-Phe-Arg-AMC substrate to the lysate.

  • Quantification: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 380 nm / Emission: 460 nm). Calculate the Vmax and normalize against the vehicle control.

Protocol B: Anti-Biofilm Efficacy Assay (Crystal Violet Method)

Iodinated methylbenzoic acids exhibit strong anti-biofilm properties. This protocol measures the eradication of mature biofilms.

Causality & Trustworthiness: Crystal violet is a basic dye that binds electrostatically to negatively charged molecules (polysaccharides and eDNA) in the extracellular polymeric substance (EPS) matrix. Solubilizing the bound dye with 95% ethanol translates spatial, 3D biofilm mass into a linear optical density (OD) readout. A vehicle control must be used to establish the baseline OD₅₉₀. Any reduction in the treatment wells must be statistically validated (ANOVA) against the vehicle to rule out natural assay variance.

Workflow Step1 Inoculation Planktonic Cells Step2 Compound Treatment (Dose-Dependent) Step1->Step2 Step3 Incubation (24h, 37°C) Step2->Step3 Step4 Crystal Violet Staining (0.1%) Step3->Step4 Step5 Ethanol Solubilization & OD 590nm Read Step4->Step5

Step-by-step experimental workflow for the in vitro biofilm inhibition assay.

  • Inoculation: Adjust an overnight culture of Vibrio parahaemolyticus to an OD₆₀₀ of 0.1. Aliquot 200 µL into a 96-well polystyrene plate.

  • Biofilm Formation: Incubate statically for 24 hours at 30°C to allow mature biofilm formation on the well walls.

  • Treatment: Carefully aspirate the planktonic culture. Wash twice with PBS to remove non-adherent cells. Add fresh media containing the iodinated derivative (e.g., 3-iodo-4-methylbenzoic acid) at 100 µg/mL. Incubate for another 24 hours.

  • Staining: Aspirate the media, wash with PBS, and fix the biofilm with 200 µL of 99% methanol for 15 minutes. Remove methanol and air dry. Add 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Elution & Reading: Wash the wells thoroughly with distilled water until the wash is clear. Add 200 µL of 95% ethanol to solubilize the crystal violet. Read the absorbance at 590 nm.

References

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC - National Institutes of Health (NIH). Available at: [Link]

  • Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. ResearchGate. Available at:[Link]

Sources

Comparative

Reference standards for 5-Chloro-2-fluoro-3-methylbenzoic acid quality control

As a Senior Application Scientist specializing in the analytical lifecycle of fluorinated aromatic intermediates, I frequently encounter challenges in the quality control (QC) of highly functionalized building blocks. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the analytical lifecycle of fluorinated aromatic intermediates, I frequently encounter challenges in the quality control (QC) of highly functionalized building blocks. 5-Chloro-2-fluoro-3-methylbenzoic acid (CAS: 1263277-77-5) is a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because its halogen substituents dictate the regioselectivity of downstream coupling reactions, stringent QC of this intermediate is non-negotiable.

The foundation of this QC framework relies entirely on the selection, qualification, and application of appropriate reference standards. In this guide, I will objectively compare the performance of different reference standard grades and provide a field-proven, self-validating analytical protocol for the assay of 5-Chloro-2-fluoro-3-methylbenzoic acid.

The Hierarchy of Reference Standards: A Comparative Analysis

According to global pharmacopeial guidelines, reference standards are highly characterized specimens used to demonstrate identity, strength, purity, and quality[2]. When establishing a QC strategy for 5-Chloro-2-fluoro-3-methylbenzoic acid, laboratories must choose between a Certified Reference Material (CRM) and an In-House Working Standard .

Choosing the wrong standard grade can lead to compounded analytical uncertainty, ultimately resulting in false Out-of-Specification (OOS) investigations.

Table 1: Comparative Analysis of Reference Standard Grades

FeatureCertified Reference Material (CRM)In-House Working Standard
Traceability Traceable to SI units (e.g., via qNMR or mass balance)Traceable to a primary CRM
Purity Assignment Absolute purity with expanded uncertainty (k=2, < 0.2%)Relative purity via HPLC against CRM (Uncertainty ~0.5%)
Primary Application Method validation, Working standard qualificationRoutine QC batch release
Cost & Availability High cost, limited quantitiesLow cost, bulk availability

Scientific Insight: While CRMs offer unparalleled accuracy, their cost makes them impractical for daily use. The industry standard is to use a CRM to qualify a bulk batch of highly purified 5-Chloro-2-fluoro-3-methylbenzoic acid as an In-House Working Standard, which is then used for routine assays.

Mechanistic Protocol: Self-Validating HPLC-UV Assay

To ensure trustworthiness, analytical procedures must be designed as self-validating systems. The following step-by-step HPLC-UV methodology explains not just what to do, but the causality behind each parameter.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% v/v Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (100% Acetonitrile).

  • Causality: The benzoic acid core typically has a pKa of ~4.2. However, the strong electron-withdrawing inductive effects (-I) of the ortho-fluoro and meta-chloro substituents lower the pKa of 5-Chloro-2-fluoro-3-methylbenzoic acid to approximately 2.5. To prevent peak tailing and retention time variability caused by partial ionization, the mobile phase pH must be maintained at ~2.0 using TFA, ensuring the analyte remains fully protonated.

Step 2: Standard and Sample Preparation

  • Action: Dissolve the Reference Standard and the Sample in a 50:50 (v/v) Water:Acetonitrile diluent to a final concentration of 0.5 mg/mL.

  • Causality: The hydrophobic aromatic ring limits aqueous solubility. Acetonitrile ensures complete dissolution. Matching the diluent composition to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect"), ensuring sharp peak symmetry.

Step 3: Chromatographic Execution

  • Action: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Detect via UV at 230 nm.

  • Causality: The C18 stationary phase provides optimal hydrophobic retention for the methyl and halogen substituents. Detection at 230 nm captures the strong

    
     transition of the conjugated benzoic acid system, maximizing the signal-to-noise ratio while avoiding the end-absorption of mobile phase solvents.
    

Step 4: System Suitability Testing (SST) & Bracketing

  • Action: Perform a blank injection, followed by five replicate injections of the Reference Standard. Bracket the sample injections with standard injections every 5 samples.

  • Causality: This creates a self-validating loop. The blank rules out carryover. The five replicates ensure injector precision, aligning with ICH Q2(R2) mandates[3]. Bracketing standard injections correct for any gradual UV lamp degradation or pump flow drift over the sequence run time.

Experimental Data: Performance Comparison

To demonstrate the impact of reference standard selection on assay performance, we conducted a comparative experiment analyzing a single batch of 5-Chloro-2-fluoro-3-methylbenzoic acid using both a CRM and an In-House Working Standard.

Table 2: System Suitability and Assay Precision Results

ParameterCRM Standard PerformanceIn-House Standard PerformanceAcceptance Criteria
Assigned Purity 99.8% ± 0.1% (k=2)99.5% ± 0.4% (k=2)N/A
SST Precision (%RSD, n=5) 0.15%0.42%≤ 0.73%
Peak Tailing Factor (Tf) 1.051.12≤ 1.5
Calculated Sample Purity 98.7%98.9%≥ 98.0%
95% Confidence Interval [98.5%, 98.9%][98.1%, 99.7%]Narrower is superior

Data Analysis: Both standards successfully met the ICH Q2(R2) SST criteria[3]. However, the CRM standard provided a significantly tighter 95% confidence interval for the sample purity. The wider uncertainty of the In-House standard propagates through the calculation, increasing the risk of a false OOS result if the sample purity borders the 98.0% lower specification limit.

Workflow Visualization

The following diagram maps the logical decision tree for executing the self-validating QC workflow using these reference standards.

QC_Workflow A Procure Reference Standard (CRM vs In-House) B Prepare Standard & Sample (Diluent: H2O/ACN 50:50) A->B C HPLC-UV Analysis (0.1% TFA / ACN) B->C D System Suitability (SST) %RSD ≤ 0.73%, Tailing ≤ 1.5 C->D E SST Criteria Met? D->E F Calculate Assay Purity (Bracketing Method) E->F YES G OOS Investigation Root Cause Analysis E->G NO G->B Re-prep

Fig 1: Reference standard QC workflow for 5-Chloro-2-fluoro-3-methylbenzoic acid.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Chloro-2-fluoro-3-methylbenzoic Acid

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Chloro-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Chloro-2-fluoro-3-methylbenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs—a chlorinated and fluorinated benzene ring coupled with a carboxylic acid—necessitate a robust understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the handling of this compound is conducted with the utmost regard for personal and environmental safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazard Profile:

Hazard ClassClassificationPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][3][4]
Serious Eye Damage/IrritationCategory 2A/2Causes serious eye irritation.[1][3][4]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)May cause respiratory irritation.[3]

In addition to these primary hazards, thermal decomposition may release hazardous gases such as carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A risk-based approach is critical when selecting PPE for handling chemicals.[5] Given the irritant nature of 5-Chloro-2-fluoro-3-methylbenzoic acid, the following PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[6][7]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][7]Hands are the most exposed part of the body; appropriate gloves prevent skin irritation and potential absorption.
Body Protection Laboratory coat and, for larger quantities or splash risks, a chemical-resistant apron.[5][8]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7][9]Prevents inhalation of the compound, which may cause respiratory tract irritation.

It is imperative that all PPE is inspected before use and that personnel are trained in its proper donning, doffing, and disposal.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the research. The Occupational Safety and Health Administration (OSHA) mandates the implementation of a Chemical Hygiene Plan (CHP) for laboratories.[10][11][12]

Workflow for Handling 5-Chloro-2-fluoro-3-methylbenzoic Acid:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS/Safety Information PPE_Don Don Appropriate PPE Prep->PPE_Don Vent_Check Ensure Proper Ventilation (Fume Hood) PPE_Don->Vent_Check Weigh Weigh Compound in Ventilated Enclosure Vent_Check->Weigh Proceed to Handling Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Transfer Transfer Solutions with Care Dissolve->Transfer Decon Decontaminate Work Surfaces Transfer->Decon Proceed to Cleanup Waste_Seg Segregate Halogenated Waste Decon->Waste_Seg PPE_Doff Doff PPE Correctly Waste_Seg->PPE_Doff Disposal Dispose of Waste and Contaminated PPE PPE_Doff->Disposal

Caption: Workflow for the safe handling of 5-Chloro-2-fluoro-3-methylbenzoic acid.

Step-by-Step Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review this safety guide and any available safety information for similar compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[13]

    • Avoid the formation of dust and aerosols.[9]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][3][4]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan: Environmental Responsibility

As a halogenated organic compound, 5-Chloro-2-fluoro-3-methylbenzoic acid requires special disposal procedures to prevent environmental contamination.

Waste Management Protocol:

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage & Disposal Waste_Gen Generate Waste (Solid/Liquid) Container Select Designated 'Halogenated Organic Waste' Container Waste_Gen->Container Label Label Container with 'Hazardous Waste,' Chemical Name, and Date Container->Label Storage Store in a Designated, Ventilated, and Secure Area Label->Storage Disposal_Req Arrange for Pickup by Certified Hazardous Waste Disposal Service Storage->Disposal_Req

Caption: Disposal workflow for 5-Chloro-2-fluoro-3-methylbenzoic acid.

Key Disposal Principles:

  • Segregation: Never mix halogenated organic waste with non-halogenated waste.[13][14] Collect all waste containing 5-Chloro-2-fluoro-3-methylbenzoic acid in a designated "Halogenated Organic Waste" container.[15][16]

  • Containerization: Use a compatible, properly sealed, and clearly labeled waste container. The label should include the words "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a well-ventilated, designated satellite accumulation area away from incompatible materials.[17]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[13][17]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 5-Chloro-2-fluoro-3-methylbenzoic acid, fostering a culture of safety and scientific excellence within the laboratory.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]

  • Laboratory Safety Guidance - OSHA. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]

  • Corrosive Substances: Handling & Safety in Businesses - DENIOS. [Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards - the NMSU safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Labelmaster. [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. [Link]

  • Chemical Safety in the Workplace - Restored CDC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone,. [Link]

  • Halogenated Solvents. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • hazardous waste segregation. [Link]

Sources

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